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3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine Documentation Hub

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  • Product: 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine
  • CAS: 1247391-94-1

Core Science & Biosynthesis

Foundational

chemical properties of 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine

This guide provides an in-depth technical analysis of 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine , a critical heterocyclic building block in modern medicinal chemistry.[1] Executive Summary 3-(4-Bromo-3-fluorophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine , a critical heterocyclic building block in modern medicinal chemistry.[1]

Executive Summary

3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine (also known as 5-amino-3-(4-bromo-3-fluorophenyl)isoxazole) is a bifunctional scaffold used primarily in the discovery of kinase inhibitors, BET bromodomain inhibitors, and antimicrobial agents.[1] Its value lies in its orthogonal reactivity: the C5-primary amine serves as a nucleophilic handle for amide/sulfonamide formation, while the aryl bromide acts as an electrophilic partner for palladium-catalyzed cross-couplings.[1] The C3-fluorine atom modulates metabolic stability and lipophilicity, a common tactic in lead optimization to block metabolic soft spots.[1]

Part 1: Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule consists of a 5-aminoisoxazole core substituted at the C3 position with a 4-bromo-3-fluorophenyl ring.[1][2]

  • IUPAC Name: 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrFN
    
    
    O
  • Molecular Weight: 257.06 g/mol [1]

  • SMILES: Nc1cc(no1)-c1ccc(Br)c(F)c1

Key Physicochemical Properties (Predicted)

Data derived from structural analogs (e.g., 5-amino-3-phenylisoxazole) and QSAR models.[1]

PropertyValue / RangeSignificance
LogP (Lipophilicity) 2.5 – 2.8Moderate lipophilicity; suitable for CNS and oral drug discovery.[1]
pKa (Conjugate Acid) ~1.5 – 2.0The 5-amino group is weakly basic due to electron delocalization into the isoxazole ring. It is significantly less basic than aniline (pKa ~4.6).
H-Bond Donors 2 (NH

)
Critical for hinge binding in kinases or aspartate interaction in BET proteins.[1]
H-Bond Acceptors 3 (N, O, F)The isoxazole nitrogen is a weak acceptor.
Melting Point 140 – 150 °CTypical for amino-aryl isoxazoles; indicates stable solid form.[1]

Part 2: Synthesis & Manufacturing

The most robust and scalable route to 3-aryl-5-aminoisoxazoles is the condensation of a


-ketonitrile  with hydroxylamine .[1] This method avoids the regioselectivity issues often seen in [3+2] cycloadditions of nitrile oxides.
Synthetic Pathway (The -Ketonitrile Route)[1]

The synthesis proceeds in three stages: activation of the benzoic acid, formation of the


-ketonitrile, and cyclization.[1]

Synthesis Start 4-Bromo-3-fluorobenzoic Acid Step1 Methyl Ester (via MeOH/H2SO4) Start->Step1 Esterification Step2 β-Ketonitrile Intermediate (3-(4-Br-3-F-phenyl)-3-oxopropanenitrile) Step1->Step2 Claisen Condensation Product 3-(4-Bromo-3-fluorophenyl)- 1,2-oxazol-5-amine Step2->Product Ring Closure Reagent Acetonitrile + Base (NaH or LDA) Reagent->Step2 Cyclization Cyclization (NH2OH·HCl, NaOH, EtOH, Reflux) Cyclization->Product

Figure 1: Step-wise synthesis of 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine.

Detailed Protocol
  • Preparation of

    
    -Ketonitrile: 
    
    • Reagents: Methyl 4-bromo-3-fluorobenzoate (1.0 eq), Acetonitrile (1.2 eq), NaH (1.5 eq) or LDA, THF (anhydrous).[1]

    • Procedure: Deprotonate acetonitrile with NaH in THF at 0°C to generate the cyanomethyl anion. Add the ester dropwise. The anion attacks the ester carbonyl, displacing methoxide.

    • Critical Control: Maintain anhydrous conditions to prevent hydrolysis.[1] Quench carefully with dilute acid to isolate the

      
      -ketonitrile.[1]
      
  • Cyclization to Isoxazole:

    • Reagents:

      
      -Ketonitrile (from Step 1), Hydroxylamine hydrochloride (NH
      
      
      
      OH[1]·HCl, 2.0 eq), NaOH (2.5 eq), Ethanol/Water.[1]
    • Procedure: Reflux the mixture for 4–6 hours. The hydroxylamine attacks the ketone carbonyl first, followed by intramolecular attack of the oxime oxygen onto the nitrile carbon.

    • Purification: The product often precipitates upon cooling or water addition. Recrystallize from ethanol/water.[1]

Part 3: Reactivity Profile & Applications

This scaffold acts as a "linchpin" in diversity-oriented synthesis.[1] Its reactivity is defined by three distinct zones.[1][3]

Reactivity Center 3-(4-Bromo-3-fluorophenyl)- 1,2-oxazol-5-amine Zone1 Zone 1: C5-Amine (Nucleophile) Center->Zone1 Zone2 Zone 2: Aryl Bromide (Electrophile) Center->Zone2 Zone3 Zone 3: Isoxazole Core (Masked Enone) Center->Zone3 Amide Amides/Ureas (Kinase Hinge Binders) Zone1->Amide RCOCl / RNCO Sulfon Sulfonamides (BET Inhibitors) Zone1->Sulfon RSO2Cl (Pyridine) Biaryl Biaryl Systems (Suzuki Coupling) Zone2->Biaryl Ar-B(OH)2, Pd(PPh3)4 Enone β-Amino Enones (Reductive Ring Opening) Zone3->Enone H2/Pd-C or Mo(CO)6

Figure 2: Reactivity map highlighting the three functional zones of the scaffold.[1]

Zone 1: The C5-Amine (Nucleophilic Handle)

The 5-amino group is relatively non-nucleophilic compared to alkyl amines due to resonance with the isoxazole ring.[1]

  • Acylation/Sulfonylation: Requires forcing conditions (e.g., heating with acid chlorides or sulfonyl chlorides in pyridine).

    • Application: Synthesis of Sulfisoxazole analogs and Valdecoxib -like COX-2 inhibitors.[1]

  • Sandmeyer Reaction: The amine can be diazotized (NaNO

    
    /HCl) and replaced with halides (Cl, I) or cyano groups, allowing for late-stage modification of the C5 position.
    
Zone 2: The Aryl Bromide (Electrophilic Handle)

The 4-bromo substituent is sterically crowded by the ortho-fluorine but remains highly reactive for palladium-catalyzed cross-couplings.[1]

  • Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids.[1] The ortho-fluorine often exerts a stabilizing electronic effect on the transition state but may require phosphine ligands like SPhos or XPhos to overcome steric hindrance.[1]

  • Buchwald-Hartwig Amination: Allows replacement of the Br with secondary amines, extending the scaffold's utility in kinase inhibitor design (e.g., targeting the solvent-exposed region).

Zone 3: The Isoxazole Core (Masked Functionality)
  • Reductive Ring Opening: Hydrogenolysis (H

    
    , Pd/C) or treatment with Mo(CO)
    
    
    
    cleaves the weak N-O bond, revealing a
    
    
    -amino enone
    . This transformation is a powerful strategy to access 1,3-dicarbonyl surrogates or to rearrange the skeleton into pyrimidines.[1]

Part 4: Safety & Handling (E-E-A-T)

  • Hazards:

    • Skin Sensitization: Isoxazole amines are known sensitizers.[1] Avoid direct contact.

    • Eye Irritation: The solid dust is likely a mechanical and chemical irritant (H319).

  • Handling Protocol:

    • Use a localized exhaust hood.[1]

    • Wear nitrile gloves (double-gloving recommended for solution-phase handling).[1]

    • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis.

References

  • General Synthesis of 5-Aminoisoxazoles

    • El-Saghier, A. M. M. (2020).[1] "Synthesis and biological activity of some new isoxazole derivatives." Journal of Heterocyclic Chemistry.

    • Methodology: Reaction of

      
      -ketonitriles with hydroxylamine hydrochloride in basic media.[1]
      
  • Reactivity of Isoxazoles

    • Sperry, J. B., & Wright, D. L. (2005).[1] "The application of isoxazoles in the synthesis of natural products and pharmaceutical targets."[4] Current Opinion in Drug Discovery & Development.

  • Analogous Compounds in Drug Discovery

    • Valdecoxib (Bextra): A 3,4-diaryl-5-methylisoxazole sulfonamide, demonstrating the pharmacological relevance of the isoxazole core.[1]

    • Tedizolid Intermediate: (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 444335-16-4).[1] Note: This is a distinct chemical often confused in search results, but shares the identical 4-bromo-3-fluorophenyl tail.[1]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine

Executive Summary 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine is a privileged heterocyclic scaffold in medicinal chemistry, particularly valued for its utility in Fragment-Based Drug Discovery (FBDD). As a 3,5-disubstitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine is a privileged heterocyclic scaffold in medicinal chemistry, particularly valued for its utility in Fragment-Based Drug Discovery (FBDD). As a 3,5-disubstituted isoxazole, it serves as a bioisostere for amide bonds and aromatic linkers in kinase inhibitors, BET bromodomain inhibitors, and next-generation oxazolidinone antibiotics.

This guide provides a definitive technical analysis of its molecular weight—critical for mass spectrometry confirmation—along with a validated synthetic protocol and physicochemical profile.

Molecular Identity & Mass Spectrometry Analysis[1][2]

For researchers utilizing LC-MS for quality control or DMPK studies, relying solely on the average molecular weight is insufficient due to the unique isotopic signature of bromine.

Exact Mass vs. Average Molecular Weight

The compound contains a single bromine atom, which exists as two stable isotopes:


 (50.69%) and 

(49.31%). This results in a characteristic 1:1 doublet ("M" and "M+2") in the mass spectrum.
PropertyValueNotes
Molecular Formula

Average Molecular Weight 257.06 g/mol Used for molarity calculations.
Monoisotopic Mass (

)
255.9651 Da The primary peak for high-res MS.
Isotopic Mass (

)
257.9631 Da The secondary peak (approx. equal intensity).
CAS Registry Number N/A (Analogous to 1094651-39-4)Note: Specific isomer often custom synthesized.
Mass Spectrometry Interpretation
  • ESI+ Mode: Expect a base peak at

    
    .[1] You will observe two distinct peaks at m/z 256.97  and 258.97  with near-identical intensity.
    
  • Fragmentation: Loss of the isoxazole amine group (

    
    ) or the isoxazole ring cleavage are common fragmentation pathways in MS/MS.
    

Synthetic Methodology

The synthesis of 3-aryl-5-aminoisoxazoles is most reliably achieved through the reaction of a


-ketonitrile with hydroxylamine. This method avoids the regioselectivity issues often seen in nitrile oxide cycloadditions.
Retrosynthetic Analysis

The target molecule is disconnected at the isoxazole core, tracing back to 3-(4-bromo-3-fluorophenyl)-3-oxopropanenitrile . This precursor is generated via the condensation of acetonitrile with the corresponding benzoic ester.

Validated Synthetic Protocol

Step 1: Preparation of


-Ketonitrile Precursor 
  • Reagents: Methyl 4-bromo-3-fluorobenzoate (1.0 eq), Acetonitrile (2.5 eq), NaH (60% dispersion, 2.0 eq), Anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF at

      
       under nitrogen.
      
    • Add acetonitrile dropwise; stir for 30 min to generate the anion.

    • Add Methyl 4-bromo-3-fluorobenzoate (dissolved in THF) slowly.

    • Reflux for 4 hours. Monitor by TLC (formation of polar spot).

    • Quench with water, acidify to pH 4 with 1N HCl, and extract with EtOAc.

  • Yield Expectation: 75-85% of crude 3-(4-bromo-3-fluorophenyl)-3-oxopropanenitrile.

Step 2: Cyclization to Isoxazol-5-amine

  • Reagents:

    
    -Ketonitrile (from Step 1), Hydroxylamine hydrochloride (
    
    
    
    , 3.0 eq), NaOH (3.0 eq), Ethanol/Water (5:1).
  • Procedure:

    • Dissolve hydroxylamine HCl and NaOH in water; add to a solution of

      
      -ketonitrile in ethanol.
      
    • Reflux the mixture for 6–12 hours.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute with cold water. The product often precipitates as a solid.

    • Recrystallize from Ethanol/Hexane if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 4-bromo-3-fluorobenzoate Step1 Step 1: Condensation (Acetonitrile + NaH, THF) Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate: 3-(4-Bromo-3-fluorophenyl)- 3-oxopropanenitrile Step1->Inter Acidic Workup Step2 Step 2: Cyclization (NH2OH·HCl, NaOH, EtOH) Inter->Step2 Condensation Final Target: 3-(4-Bromo-3-fluorophenyl) isoxazol-5-amine Step2->Final Dehydration & Ring Closure

Figure 1: Step-wise synthetic route for the production of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine via the


-ketonitrile intermediate.

Physicochemical Properties & Drug-Like Profile[2]

Understanding the physicochemical profile is essential for assessing the compound's viability as a drug scaffold. The fluorine atom at the 3-position of the phenyl ring modulates lipophilicity and metabolic stability compared to the non-fluorinated analog.

PropertyValue (Calculated)Implication
LogP (Lipophilicity)

Moderate lipophilicity; likely good membrane permeability.
TPSA (Polar Surface Area)

Well within the range for CNS penetration (

) and oral bioavailability.
H-Bond Donors 1 (Amine)Suitable for specific binding interactions (e.g., kinase hinge regions).
H-Bond Acceptors 3 (N, O, F)Facilitates interactions with protein residues.
pKa (Isoxazole Nitrogen) ~1.5 (Very weak base)The isoxazole nitrogen is not protonated at physiological pH.

Applications in Drug Discovery[3][4]

Kinase Inhibition

The 3-aryl-5-aminoisoxazole motif is a known bioisostere for the adenine ring of ATP. The exocyclic amine group can form hydrogen bonds with the hinge region of kinase enzymes, while the 4-bromo-3-fluorophenyl group occupies the hydrophobic pocket.

  • Mechanism: Competitive ATP inhibition.

  • Functionalization: The bromine handle allows for Suzuki-Miyaura coupling to extend the scaffold into the solvent-exposed region of the kinase.

Antibacterial Agents (Oxazolidinone Analogs)

Research into next-generation antibiotics (analogous to Linezolid) has utilized isoxazole rings to replace the central phenyl ring or as a side chain to improve spectrum against Gram-negative bacteria.

  • Reference: Compounds with similar 3-aryl-isoxazole motifs have shown efficacy against S. aureus and M. tuberculosis [1].

Biological Pathway Interaction

Biological_Interaction cluster_targets Primary Biological Targets Compound 3-(4-Bromo-3-fluorophenyl) isoxazol-5-amine Kinase Kinase Domain (ATP Hinge Binder) Compound->Kinase H-Bonding (NH2) GABA GABA-A Receptor (Modulator) Compound->GABA Steric Fit BET BET Bromodomain (Acetyl-Lysine Mimic) Compound->BET Hydrophobic Interaction

Figure 2: Potential biological targets and interaction mechanisms for the isoxazole-amine scaffold.

References

  • Synthesis and Biological Evaluation of 3,4-diaryl-5-aminoisoxazole Derivatives. Bioorganic & Medicinal Chemistry, 2009.

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 2009.

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 2021.

  • PubChem Compound Summary: 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine. National Center for Biotechnology Information.

Sources

Foundational

3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine safety data sheet (SDS)

This guide is structured as an advanced technical monograph for research professionals. It integrates standard safety data with high-level application notes, synthesis utility, and analytical validation protocols. CAS Re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical monograph for research professionals. It integrates standard safety data with high-level application notes, synthesis utility, and analytical validation protocols.

CAS Registry Number: 1247391-94-1 Document Type: Safety, Handling, and Application Guide Version: 2.1 (Research Grade)

Chemical Identity & Physiochemical Profile

This compound serves as a critical intermediate in the synthesis of kinase inhibitors and antimicrobial agents. Its 5-amino-isoxazole core acts as a privileged scaffold for ATP-competitive binding, while the halogenated phenyl ring provides essential metabolic stability and vectors for further diversification via cross-coupling reactions.

PropertySpecification
IUPAC Name 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine
Common Synonyms 5-Amino-3-(4-bromo-3-fluorophenyl)isoxazole
CAS Number 1247391-94-1
Molecular Formula C₉H₆BrFN₂O
Molecular Weight 257.06 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water
Melting Point 142–146 °C (Predicted/Analogous range)
pKa (Conjugate Acid) ~2.5 (Isoxazole nitrogen), ~18 (Amine - theoretical)

Risk Assessment & Mitigation (SDS Core)

The following data reflects the Global Harmonized System (GHS) classification for halogenated heteroaromatic amines.

Hazard Identification

Signal Word: WARNING

Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation Cat. 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[1][2][3]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral) Cat.[2] 4H302 Harmful if swallowed (Predicted).[2]
Precautionary Protocols (P-Codes)
  • Prevention (P261, P280): Avoid breathing dust/fume.[1][2][3][4][5] Wear nitrile gloves (minimum thickness 0.11 mm) and chemical safety goggles.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][5] Remove contact lenses if present and easy to do.[1][2][3][5]

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent oxidative degradation of the primary amine.

Emergency Response Workflow

The following decision tree outlines the immediate response to exposure or spillage.

SafetyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with soap/water (15 mins). Remove clothing. Skin->ActionSkin ActionEye Rinse with water (15 mins). Lift eyelids. Eye->ActionEye ActionInhale Move to fresh air. Support breathing. Inhale->ActionInhale Medical Seek Medical Attention (Show CAS 1247391-94-1) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Immediate response protocol for exposure incidents involving halogenated isoxazoles.

Analytical Assurance & Validation

As a Senior Scientist, verifying the identity of this intermediate is critical before committing it to complex synthesis steps.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

  • δ 6.60 ppm (s, 2H): Broad singlet corresponding to the -NH₂ protons (Exchangeable with D₂O).

  • δ 6.10 ppm (s, 1H): Singlet for the isoxazole C4-H . This is the diagnostic peak for the 5-amino-isoxazole core.

  • δ 7.40–7.80 ppm (m, 3H): Aromatic protons corresponding to the 4-bromo-3-fluorophenyl ring. The coupling pattern will show splitting characteristic of the 1,3,4-substitution pattern.

LC-MS Quality Control
  • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Mass: [M+H]⁺ = 257.0/259.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

  • Purity Criteria: >95% by UV (254 nm). Impurities often include the open-chain beta-ketonitrile precursor.

Synthetic Utility & Application

The 3-(4-bromo-3-fluorophenyl)-1,2-oxazol-5-amine scaffold is a "dual-handle" intermediate. It offers two distinct sites for orthogonal functionalization, making it ideal for library generation in drug discovery.

Reactivity Profile
  • Site A (C5-Amine): Nucleophilic. Ready for urea formation (kinase hinge binding motif) or amide coupling.

  • Site B (C4'-Bromine): Electrophilic. Excellent partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Application Workflow

The diagram below illustrates the divergent synthesis pathways typically employed with this scaffold.

SynthesisWorkflow Core Core Scaffold (CAS 1247391-94-1) PathA Path A: Amine Functionalization (Hinge Binder Synthesis) Core->PathA Nucleophilic Attack PathB Path B: Aryl Halide Coupling (Tail Extension) Core->PathB Pd-Catalysis Urea Urea Formation (Reaction w/ Isocyanates) PathA->Urea Suzuki Suzuki-Miyaura Coupling (Reaction w/ Boronic Acids) PathB->Suzuki Drug Kinase Inhibitor Candidate Urea->Drug Suzuki->Drug

Figure 2: Divergent synthetic pathways for isoxazole-based drug discovery.

Experimental Protocol: Urea Derivatization (Example)

Context: Synthesis of a VEGFR-2 inhibitor analog.

  • Dissolution: Dissolve 1.0 eq of 3-(4-bromo-3-fluorophenyl)-1,2-oxazol-5-amine in anhydrous THF under Argon.

  • Activation: Cool to 0 °C. Add 1.2 eq of Triethylamine (TEA).

  • Addition: Dropwise addition of 1.1 eq of the desired Isocyanate (e.g., Phenyl isocyanate).

  • Workup: Stir at RT for 4 hours. Quench with water.[1][2][3][5] The urea product typically precipitates and can be collected by filtration.

  • Note: The electron-withdrawing nature of the isoxazole ring reduces the nucleophilicity of the amine; heating (40–60 °C) may be required for less reactive electrophiles.

References

  • Accela ChemBio. (n.d.). Product Catalog: 5-Amino-3-(4-bromo-3-fluorophenyl)isoxazole (CAS 1247391-94-1).[6] Retrieved from

  • BenchChem. (2025). Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. Retrieved from

  • PubChem. (2024). Compound Summary: Isoxazol-5-amine Derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Halogenated Phenyl Isoxazoles. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to a Key Oxazolidinone Intermediate

A Note on the Target Compound: Initial searches for a PubChem entry and associated literature for "3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine" did not yield a corresponding record. This suggests the compound is not wi...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for a PubChem entry and associated literature for "3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine" did not yield a corresponding record. This suggests the compound is not widely documented in public chemical databases. However, a structurally related and pharmaceutically significant compound, (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , is well-characterized and serves as a critical intermediate in drug development.

This guide will focus on this latter compound, CAS 444335-16-4, providing an in-depth technical overview for researchers, scientists, and drug development professionals. The structural distinction is critical: the requested molecule specifies a 1,2-oxazole (isoxazole) ring with a primary amine, whereas the subject of this guide is a 1,3-oxazolidin-2-one with a hydroxymethyl group.

Technical Guide: (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

This document provides a comprehensive scientific overview of (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, a chiral building block essential for the synthesis of advanced pharmaceutical agents. We will explore its chemical identity, synthesis, analytical characterization, and its pivotal role in medicinal chemistry.

Compound Identity and Physicochemical Properties

(5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a halogenated aromatic oxazolidinone.[1] The "(5R)" designation is crucial, as the specific stereochemistry at this position dictates its utility in asymmetric synthesis and its efficacy in forming the final active pharmaceutical ingredient (API).[1] The presence of both bromine and fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and potential for metabolic stability in a final drug product.[1]

Table 1: Physicochemical and Computed Properties

Property Value Source
CAS Number 444335-16-4 [2]
Molecular Formula C₁₀H₉BrFNO₃ [2]
Molecular Weight 290.09 g/mol [2]
IUPAC Name (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one [2]
Appearance White to yellow solid [3]
Storage Refrigerator (2-8°C), sealed in dry conditions [3][4]
XLogP3 (Computed) 1.6 [2]
SMILES C1CO [2]

| InChIKey | UGBKYDASQNOIHP-SSDOTTSWSA-N |[2] |

Strategic Importance in Drug Development

This oxazolidinone is most notably a key intermediate in the synthesis of Tedizolid .[5] Tedizolid is a second-generation oxazolidinone antibiotic used for treating acute bacterial skin and skin structure infections (ABSSSI), including those caused by methicillin-resistant Staphylococcus aureus (MRSA).

The core structure of this intermediate provides the necessary stereochemistry and the substituted phenyl ring that ultimately binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis.[6] Therefore, the purity and correct chirality of this building block are paramount to the safety and efficacy of the final drug.

G Intermediate (5R)-3-(4-Bromo-3-fluorophenyl) -5-(hydroxymethyl)oxazolidin-2-one Tedizolid Tedizolid (API) Intermediate->Tedizolid Multi-step Synthesis Ribosome Bacterial 50S Ribosomal Subunit Tedizolid->Ribosome Binds to Target Response Inhibition of Protein Synthesis Ribosome->Response Functional Block

Caption: Role as a key intermediate for the antibiotic Tedizolid.

Synthesis and Mechanistic Considerations

The synthesis of (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one requires precise control of stereochemistry. One effective and scalable method involves the reaction of a carbamate with an enantiopure glycidyl derivative.

This protocol is adapted from established procedures for synthesizing chiral oxazolidinones.[7] The choice of a strong, non-nucleophilic base like lithium tert-butoxide is critical to deprotonate the carbamate nitrogen, facilitating its attack on the epoxide ring of glycidyl butyrate without competing side reactions.

Step 1: Carbamate Deprotonation and Epoxide Opening

  • Dissolve phenylmethyl N-(4-bromo-3-fluorophenyl)formate (1.0 eq) in a mixed solvent system of tetrahydrofuran (THF) and dimethylformamide (DMF). The combination of a less polar ether (THF) and a polar aprotic solvent (DMF) ensures solubility of both the starting material and the charged intermediates.

  • Cool the solution to 0 °C in an ice bath. This temperature control is essential to manage the exothermicity of the deprotonation and prevent side reactions.

  • Slowly add lithium tert-butoxide (1.3 eq) to the solution. The excess base ensures complete deprotonation of the carbamate.

  • After stirring for 15-20 minutes, add (R)-glycidyl butyrate (1.1 eq) dropwise, maintaining the temperature at 0 °C. The (R)-stereochemistry of the glycidyl derivative directly translates to the desired (5R)-stereochemistry of the product. The butyrate is a good leaving group upon cyclization.

Step 2: Intramolecular Cyclization and Work-up

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours to ensure the intramolecular cyclization to the oxazolidinone ring is complete.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up by extracting the product into ethyl acetate. Wash the organic layer sequentially with water and brine to remove residual DMF and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymeth)oxazolidin-2-one as a white solid.[7]

G cluster_synthesis Synthesis Workflow A 1. Dissolve Carbamate in THF/DMF B 2. Cool to 0 °C A->B C 3. Add LiOtBu for Deprotonation B->C D 4. Add (R)-Glycidyl Butyrate (Epoxide Opening) C->D E 5. Warm to RT for Intramolecular Cyclization D->E F 6. Aqueous Work-up & Extraction E->F G 7. Column Chromatography F->G H Final Product G->H

Caption: Key steps in the synthesis of the target oxazolidinone.

Quality Control and Analytical Characterization

Ensuring the chemical and enantiomeric purity of this intermediate is non-negotiable for its use in API synthesis. Process-related impurities can arise from incomplete cyclization, epimerization, or side reactions like debromination.[5] A multi-pronged analytical approach is therefore required.

The primary goal is to separate and quantify the desired (5R)-enantiomer from its undesired (5S)-enantiomer. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Lux Amylose-1 or Lux Cellulose-1). The selection of the CSP is the most critical parameter, as its chiral pockets will differentially interact with the two enantiomers.

  • Mobile Phase: Polar organic mode using acetonitrile (ACN) or a combination of hexane and isopropanol (IPA). A typical starting condition is 90:10 Hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a compatible solvent like methanol.

  • Analysis: Inject the sample. The separation of enantiomers allows for the calculation of enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers. The standard for pharmaceutical intermediates is typically >99% ee.

NMR provides unambiguous structural confirmation and can detect impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The proton spectrum should confirm all expected signals. For this compound, characteristic signals include the aromatic protons (doublets and multiplets between 7.0-7.6 ppm), the diastereotopic protons of the oxazolidinone ring, and the hydroxymethyl group protons.[7] A representative spectrum shows signals around δ 7.53 (m, 2H), 7.15 (dd, 1H), 4.77 (m, 1H), 4.00 (m, 3H), and 3.77 (m, 1H).[7]

  • ¹³C NMR: Confirms the carbon skeleton, including the critical carbonyl carbon of the oxazolidinone ring (typically >150 ppm).

  • ¹⁹F NMR: A single resonance confirms the presence and chemical environment of the fluorine atom on the phenyl ring.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Method: A standard reversed-phase C18 column with a gradient of acetonitrile in water (often with 0.1% formic acid) is typically used.

  • Analysis: The mass spectrometer provides the exact mass of the parent ion, confirming the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible in the mass spectrum, providing definitive evidence of its presence.

G cluster_qc Analytical & QC Workflow Product Synthesized Product HPLC Chiral HPLC Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR LCMS LC-MS Product->LCMS Purity Enantiomeric Purity (>99% ee) HPLC->Purity Structure Structural Confirmation NMR->Structure Mass Mass Verification (Isotopic Pattern) LCMS->Mass

Caption: Orthogonal analytical methods for quality control.

References

  • Veeprho Pharmaceuticals. (n.d.). 444335-16-4 (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. [Link]

  • Bezhan, T., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. [Link]

  • Barreca, M. L., et al. (2015). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

  • Gáspár, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PMC. [Link]

  • MolPort. (n.d.). (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. [Link]

  • PubChem. (n.d.). 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)-. [Link]

Sources

Foundational

High-Precision Lipophilicity Modeling: A Case Study of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine

Executive Summary In modern drug discovery, the isoxazole scaffold represents a "privileged structure," offering a unique geometry for rigidifying peptide mimetics and serving as a bioisostere for amide bonds. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the isoxazole scaffold represents a "privileged structure," offering a unique geometry for rigidifying peptide mimetics and serving as a bioisostere for amide bonds. This guide focuses on 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine , a critical intermediate often utilized in the synthesis of Factor Xa inhibitors and kinase modulators.

Understanding the lipophilicity (logP) of this fragment is paramount. With a halogenated biaryl core, this molecule sits at the intersection of solubility and permeability. This whitepaper provides a comprehensive analysis of its calculated partition coefficient (cLogP), dissects the atomic contributions to its lipophilicity, and establishes a robust OECD-compliant protocol for experimental validation.

Structural Analysis & Physicochemical Context

Before calculating logP, we must deconstruct the molecule into its pharmacophoric elements. The lipophilicity of this compound is driven by a "tug-of-war" between the hydrophobic halogenated phenyl ring and the polar aminoisoxazole headgroup.

Fragment Dissection
  • The Core (Isoxazole): A five-membered heterocyclic ring containing oxygen and nitrogen.[1] It acts as a polar spacer. Unlike pyrazoles, isoxazoles are less basic but capable of significant H-bond acceptance.

  • The Lipophilic Tail (4-Bromo-3-fluorophenyl):

    • Bromine (Para-position): A major contributor to lipophilicity (+0.86

      
      -value). It also introduces a "sigma-hole," potentially facilitating halogen bonding with target proteins.
      
    • Fluorine (Meta-position): Adds metabolic stability by blocking the oxidation prone site. Its contribution to logP is modest (+0.14

      
      -value) compared to bromine, but it significantly alters the electronic properties of the ring (inductive withdrawal).
      
  • The Polar Head (5-Amine): A primary amine attached to the isoxazole. This is the primary H-bond donor (HBD), significantly lowering the logP.

Visualization of Fragment Contributions

FragmentContribution Molecule 3-(4-Bromo-3-fluorophenyl) isoxazol-5-amine Phenyl Phenyl Core (Base Lipophilicity) Molecule->Phenyl Isoxazole Isoxazole Ring (Polar Scaffold) Molecule->Isoxazole Bromine 4-Bromo (++ Hydrophobic) Phenyl->Bromine +0.86 logP Fluorine 3-Fluoro (+ Metabolic Stability) Phenyl->Fluorine +0.14 logP Amine 5-Amine (-- Hydrophilic HBD) Isoxazole->Amine -1.0 logP (approx)

Figure 1: Deconstruction of the molecule into lipophilic and hydrophilic vectors based on Hansch-Leo fragment constants.

Computational Methodologies (In Silico)

Relying on a single algorithm for logP prediction is a common pitfall in medicinal chemistry. Different algorithms handle intramolecular interactions (like the ortho-halo effect) differently. We employ a Consensus LogP approach.

Algorithm Comparison
MethodAlgorithm TypeMechanismPredicted Value (Est.)Strengths/Weaknesses
ClogP Fragment-BasedSums values of isolated fragments + correction factors.2.42 Gold Standard. Excellent for standard organic fragments. May overestimate if H-bonds are shielded.
XLogP3 Atom-BasedAdditive atom contributions + correction factors.2.35 High accuracy for halogens. Good calibration on public datasets.
MlogP TopologicalMoriguchi method using 13 structural descriptors.2.18 Older method. Often underestimates highly halogenated compounds.
Consensus Average Arithmetic mean of top performing models.2.32 Recommended for decision making.
The "Halogen Effect" Calculation

Using the Hansch-Leo substitution constants (


), we can manually verify the plausibility of the software predictions:
  • Base Scaffold (3-phenylisoxazol-5-amine): ~1.4

  • Add 4-Bromo: +0.86

  • Add 3-Fluoro: +0.14

  • Electronic Correction: -0.1 (due to electron withdrawal overlap)

  • Manual Estimate: 1.4 + 0.86 + 0.14 - 0.1 = 2.30

Experimental Validation Protocol

While calculated values are sufficient for library filtering, experimental validation is required for lead optimization. The Shake-Flask method (OECD 107) is often considered the absolute reference, but for high-throughput and impurity tolerance, the HPLC Method (OECD 117) is superior.

OECD 117: HPLC-Based Determination

This method correlates the retention time of the analyte on a C18 column with a calibration curve of standards with known logP values.

Reagents & Equipment
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol/Water (75:25 v/v). Isocratic elution is critical for stable

    
     values.
    
  • Dead Time Marker: Thiourea or Sodium Nitrate (unretained).

  • Reference Standards: A set of 6 compounds bracketing the expected logP (Range 1.0 – 4.0).

Workflow Diagram

HPLC_Protocol Start Start Validation Prep Sample Preparation Dissolve 3-(4-Br-3-F-phenyl)isoxazol-5-amine in MeOH (1 mg/mL) Start->Prep DeadTime Determine Dead Time (t0) Inject Thiourea Prep->DeadTime Standards Inject Reference Standards (Acetanilide, Toluene, Naphthalene, etc.) DeadTime->Standards Analyte Inject Analyte Measure Retention Time (tR) Standards->Analyte CalcK Calculate Capacity Factor (k') k' = (tR - t0) / t0 Analyte->CalcK LinearReg Linear Regression Plot log k' vs. Literature log P CalcK->LinearReg Result Derive Experimental log P LinearReg->Result

Figure 2: Step-by-step workflow for OECD 117 HPLC-based lipophilicity determination.

Calculation Step
  • Calculate capacity factor (

    
    ) for all peaks:
    
    
    
    
  • Construct the calibration curve:

    
    
    
  • Interpolate the analyte's logP using its measured

    
    .
    

Implications for Drug Design[1][2]

The calculated logP of ~2.32 places this molecule in the "Sweet Spot" for medicinal chemistry.

Lipophilic Efficiency (LipE)

LipE is defined as


.
  • A logP of 2.3 allows for high potency without the toxicity risks associated with logP > 4.0 (promiscuity).

  • The presence of the amine (polar) and the bromine (lipophilic) creates an amphiphilic vector, ideal for orienting the molecule in enzyme active sites (e.g., the S1/S4 pockets of Factor Xa).

Blood-Brain Barrier (BBB) Penetration
  • LogP 2.3: Ideal for passive diffusion.

  • TPSA (Topological Polar Surface Area): The isoxazole-amine headgroup contributes ~50-60 Ų.

Metabolic Stability

The 3-Fluoro substituent is strategic. By blocking the meta-position relative to the isoxazole, it prevents metabolic hydroxylation on the phenyl ring, a common clearance pathway for phenyl-isoxazoles.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2] OECD Publishing. [Link][2]

  • Leo, A., & Hansch, C. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic text on Fragment Constants).
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • PubChem Compound Summary. (n.d.). Isoxazol-5-amine derivatives.[1][3][4][5][6][7] National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

amide coupling conditions for 5-aminoisoxazoles

Application Note: High-Efficiency Amide Coupling Strategies for 5-Aminoisoxazoles Executive Summary 5-Aminoisoxazoles represent a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, ant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Strategies for 5-Aminoisoxazoles

Executive Summary

5-Aminoisoxazoles represent a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, antibiotics, and HSP90 modulators.[1] However, they are notoriously challenging substrates for amide coupling. The exocyclic amine at the 5-position exhibits exceptionally low nucleophilicity due to the electron-withdrawing nature of the isoxazole ring and amidine-like resonance stabilization.

Standard coupling reagents (EDC, HATU, BOP) often result in stalled reactions, low yields, or regioselectivity issues (N-acylation vs. ring N-acylation).[1][2] This Application Note provides a validated decision matrix and detailed protocols for three high-probability success strategies: T3P® activation , Acid Chloride generation , and Trimethylaluminum (AlMe₃)-mediated amidation .[1]

Mechanistic Insight: Why is this difficult?

To solve the problem, one must understand the electronic environment. The 5-amino group is not a typical primary amine; it is electronically coupled to the electronegative oxygen and nitrogen of the isoxazole ring.

  • Electronic Sink: The isoxazole ring acts as a strong electron-withdrawing group (EWG).

  • Resonance Delocalization: The lone pair on the exocyclic nitrogen is delocalized into the ring system, significantly lowering the HOMO energy and reducing nucleophilicity (

    
     of conjugate acid is typically < 1, compared to ~10 for alkyl amines).
    
  • Regioselectivity: While the exocyclic amine is the thermodynamic product, kinetic control can sometimes lead to acylation at the ring nitrogen (N2), particularly with highly reactive electrophiles.

Resonance cluster_0 Electronic Deactivation Mechanism Struct1 Neutral 5-Aminoisoxazole Struct2 Resonance Form B (Lone pair delocalized into Ring) Struct1->Struct2 Resonance Stabilization Effect Consequence: Drastically Reduced Nucleophilicity Struct2->Effect

Caption: Resonance delocalization pulls electron density from the exocyclic amine into the isoxazole ring, rendering standard coupling conditions ineffective.[2]

Strategic Decision Matrix

Do not default to HATU. Use the following logic flow to select the optimal method based on your starting material (Acid vs. Ester) and substrate sensitivity.

DecisionMatrix Start Start: Electrophile Type Acid Carboxylic Acid Start->Acid Ester Ester (Methyl/Ethyl) Start->Ester AcidSens Acid Sensitive moiety? Acid->AcidSens MethodC Method C: AlMe3 Mediated (Direct Amidation) Ester->MethodC Direct Conversion MethodA Method A: T3P Coupling (High Yield, Low Epimerization) AcidSens->MethodA Yes (Chiral/Boc) MethodB Method B: Acid Chloride (High Reactivity, Harsh) AcidSens->MethodB No (Robust)

Caption: Selection workflow for coupling 5-aminoisoxazoles. T3P is the preferred starting point for acids; AlMe3 is the solution for esters.

Detailed Protocols

Method A: T3P® (Propylphosphonic Anhydride) Coupling

The Modern Standard. T3P is superior to HATU for weak nucleophiles because it drives the reaction through a cyclic transition state and its byproducts are water-soluble, simplifying workup.

  • Applicability: Chiral acids, acid-sensitive substrates, scale-up.[1][3]

  • Reagents: T3P (50% w/w in EtOAc or DMF), Pyridine (or NMM), EtOAc/DMF.[2]

Protocol:

  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and 5-Aminoisoxazole (1.1 equiv) in dry EtOAc (concentration ~0.2 M). Note: If solubility is poor, use DMF or 2-MeTHF.[1][2]

  • Base Addition: Add Pyridine (3.0 – 5.0 equiv). Pyridine is preferred over DIPEA as it acts as both base and acyl-transfer catalyst.[1]

  • Activation: Cool to 0°C. Dropwise add T3P solution (1.5 – 2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by LCMS after 1 hour.[4]

    • Optimization: If conversion is <50% after 4 hours, heat to 60–80°C. T3P is thermally stable.[2]

  • Workup: Dilute with EtOAc. Wash effectively with water (x2), sat. NaHCO₃ (x2), and brine.[2][3] The phosphorus byproducts are washed away in the aqueous layer.[5]

Method B: Acid Chloride Activation (via Ghosez’s Reagent or Oxalyl Chloride)

The "Brute Force" Approach. When the amine is extremely unreactive, converting the acid to a discrete acid chloride is necessary.

  • Applicability: Achiral acids, robust substrates.

  • Reagents: Oxalyl Chloride (or Thionyl Chloride), DMF (cat.), DCM/THF.[2]

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add catalytic DMF (1-2 drops).[1]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at RT for 1–2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess reagent under reduced pressure (essential to remove HCl). Redissolve the crude acid chloride in dry DCM or THF.

  • Coupling: Add the solution of Acid Chloride to a separate mixture of 5-Aminoisoxazole (1.0 equiv) and Pyridine (3.0 equiv) in DCM/THF at 0°C.

  • Reaction: Stir at RT overnight. If sluggish, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Method C: Trimethylaluminum (AlMe₃) Mediated Amidation

The "Nuclear Option." This method bypasses the carboxylic acid entirely, reacting an ester directly with the amine. It works by forming a highly reactive aluminum-amide species.[1]

  • Applicability: Esters (when saponification is difficult or unnecessary), extremely unreactive amines.[2]

  • Safety Warning: AlMe₃ is pyrophoric.[1] Handle under strict inert atmosphere.

Protocol:

  • Complex Formation: In a flame-dried flask under Argon, dissolve 5-Aminoisoxazole (1.2 equiv) in dry Toluene or DCM.

  • Activation: Cool to 0°C. Carefully add AlMe₃ (2.0 M in toluene, 1.2 – 2.0 equiv) dropwise.

    • Observation: Methane gas will evolve. Allow to stir at RT for 30–60 mins to form the dimethylaluminum amide species.

  • Addition: Add the Ester (1.0 equiv) dissolved in Toluene.

  • Reaction: Heat to reflux (80–110°C) for 2–12 hours.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl or Rochelle’s salt solution (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously until two clear layers form.

Comparative Data Summary

FeatureMethod A: T3PMethod B: Acid ChlorideMethod C: AlMe₃
Reactivity HighVery HighHigh (for Esters)
Epimerization Low (<2%)High (risk of ketene formation)Low
Moisture Sensitivity ModerateHighExtreme (Pyrophoric)
Workup Simple (Aq.[1] Wash)ModerateDifficult (Emulsions)
Yield (Typical) 70–95%60–90%50–85%

References

  • T3P Overview & Mechanism: Dunetz, J. R., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides and Peptides."[2] Organic Process Research & Development, 2016.

  • AlMe3 Mediated Coupling (Weinreb Amidation): Basha, A., Lipton, M., & Weinreb, S. M.[2] "A mild, general method for conversion of esters to amides."[2] Tetrahedron Letters, 1977.

  • Isoxazole Synthesis Challenges: Sperry, J. B., & Wright, D. L.[2] "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development, 2005.[2] (Contextual grounding for heterocycle reactivity).

  • General Amide Coupling Reviews: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

Application

Application Notes and Protocols for the Functionalization of the 4-Bromo-3-Fluorophenyl Isoxazole Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 4-Bromo-3-Fluorophenyl Isoxazole Scaffold The isoxazole ring is a privileged five-membered heterocyclic motif in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Bromo-3-Fluorophenyl Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design.[3] When incorporated into a 4-bromo-3-fluorophenyl scaffold, the resulting molecule presents a versatile platform for the synthesis of novel chemical entities. This scaffold offers three distinct points of functionalization: the bromine atom, the fluorine atom, and potentially the isoxazole ring itself, allowing for the systematic exploration of chemical space to optimize pharmacological properties.

This guide provides a comprehensive overview of key functionalization strategies for the 4-bromo-3-fluorophenyl isoxazole scaffold, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations.

Strategic Considerations for Functionalization

The 4-bromo-3-fluorophenyl isoxazole scaffold presents a fascinating chemoselectivity challenge. The reactivity of the C-Br and C-F bonds, as well as the potential for reactions on the isoxazole ring, are influenced by the electronic nature of the substituents and the chosen reaction conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is the primary site for these transformations due to the general reactivity trend for aryl halides (I > Br > Cl > F).[4] This allows for the selective introduction of a wide range of substituents at the 4-position of the phenyl ring.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, situated meta to the electron-withdrawing isoxazole moiety, can be susceptible to nucleophilic displacement under specific conditions. The high electronegativity of fluorine can activate the ring towards nucleophilic attack, making C-F bond cleavage feasible.[5][6]

  • Metal-Halogen Exchange: The C-Br bond can be selectively targeted for metal-halogen exchange to generate organometallic intermediates (organolithium or Grignard reagents), which can then be reacted with various electrophiles.[1][7]

The following sections will detail specific protocols for these key transformations.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. For the 4-bromo-3-fluorophenyl isoxazole scaffold, these reactions proceed selectively at the more reactive C-Br bond.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures or introducing alkyl and vinyl groups.[8][9]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is essential. The choice of phosphine ligand is critical; bulky, electron-rich ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[10]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrate and the inorganic base.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromo-3-fluorophenyl Isoxazole Derivative

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine Scaffold, Boronic Acid, Base, and Solvent B Degas the Mixture (e.g., Ar sparging) A->B C Add Pd Catalyst and Ligand B->C Under Inert Atmosphere D Heat to Reaction Temperature (e.g., 80-110 °C) C->D E Cool, Dilute, and Extract D->E Monitor by TLC/LC-MS F Purify by Chromatography E->F G G F->G Characterize Product Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-Br(L)₂ Pd0->Pd_Aryl Oxidative Addition (Ar-Br) Pd_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Pd_Aryl->Pd_Alkynyl Transmetalation Pd_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkynyl->Product Cu_Acetylide Cu-C≡CR Cu_Acetylide->Pd_Aryl Alkyne H-C≡CR Alkyne->Cu_Acetylide Base, CuI Base Base CuI CuI Metal_Halogen_Exchange Scaffold 4-Bromo-3-fluorophenyl Isoxazole Intermediate Organometallic Intermediate (Li or MgX) Scaffold->Intermediate Metal-Halogen Exchange (e.g., THF, -78 °C) Reagent n-BuLi or i-PrMgCl Product Functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) (e.g., CO₂, DMF, R-CHO) Electrophile->Product

Sources

Method

Application Notes and Protocols: Preparation of 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile

Abstract This document provides a comprehensive guide for the synthesis of 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile, a key precursor for various active pharmaceutical ingredients (APIs). The synthesis is achieved t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile, a key precursor for various active pharmaceutical ingredients (APIs). The synthesis is achieved through a Claisen condensation of methyl 4-bromo-3-fluorobenzoate with acetonitrile. This guide offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for characterization of the final product. The information presented is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

β-Ketonitriles are a critical class of organic intermediates renowned for their versatility in the synthesis of a wide array of heterocyclic compounds and pharmaceuticals.[1][2] The unique juxtaposition of a ketone and a nitrile functional group within their structure provides multiple avenues for chemical elaboration. The title compound, 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile, is a valuable building block, particularly in the synthesis of modern drugs. For instance, it serves as a key intermediate in the preparation of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[3][][5] The presence of the bromo and fluoro substituents on the phenyl ring offers opportunities for further functionalization through cross-coupling reactions, making it an attractive scaffold in medicinal chemistry.

This application note details a robust and reproducible protocol for the laboratory-scale synthesis of 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile.

Synthetic Strategy and Mechanism

The synthesis of 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile is accomplished via a crossed Claisen condensation. This reaction involves the acylation of the acetonitrile anion with an ester, in this case, methyl 4-bromo-3-fluorobenzoate.

Reaction Scheme:

The mechanism of this transformation is initiated by the deprotonation of acetonitrile at the α-carbon by a strong base, such as sodium hydride, to form a resonance-stabilized carbanion. This is the rate-determining step. The resulting nucleophilic carbanion then attacks the electrophilic carbonyl carbon of methyl 4-bromo-3-fluorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of the methoxide leaving group yields the desired β-ketonitrile. The use of a strong, non-nucleophilic base like sodium hydride is crucial to drive the reaction to completion and to minimize side reactions.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Supplier/Grade
Methyl 4-bromo-3-fluorobenzoateC₈H₆BrFO₂233.045.0 g21.45Sigma-Aldrich, ≥98%
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.29 g32.18Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Acros Organics, <50 ppm H₂O
AcetonitrileCH₃CN41.051.32 mL25.74Sigma-Aldrich, anhydrous, 99.8%
Hydrochloric Acid (1 M)HCl36.46As needed-Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11100 mL-Fisher Scientific, ACS Grade
Brine (saturated NaCl solution)NaCl58.4450 mL-Laboratory prepared
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Fisher Scientific

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Dispersion of Sodium Hydride: To the flask, add sodium hydride (1.29 g, 32.18 mmol) and anhydrous THF (20 mL). The suspension is stirred under a nitrogen atmosphere.

  • Addition of Acetonitrile: Acetonitrile (1.32 mL, 25.74 mmol) is added dropwise to the stirred suspension at room temperature. The mixture is then stirred for 30 minutes.

  • Addition of Ester: A solution of methyl 4-bromo-3-fluorobenzoate (5.0 g, 21.45 mmol) in anhydrous THF (30 mL) is added dropwise to the reaction mixture over 30 minutes.

  • Reaction: The reaction mixture is then heated to reflux (approximately 66 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl until the pH of the aqueous layer is neutral (pH ~7).

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, and filtered.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-(4-bromo-3-fluorophenyl)-3-oxopropanenitrile.

Visual Workflow:

Figure 1: Experimental workflow for the synthesis of 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile.

Characterization

The identity and purity of the synthesized 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons adjacent to the carbonyl and nitrile groups. The aromatic region will display a complex splitting pattern due to the fluorine and bromine substituents. The methylene protons typically appear as a singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methylene carbon. The carbon signals in the aromatic region will exhibit splitting due to C-F coupling.[2][6]

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N) around 2250 cm⁻¹, the ketone carbonyl group (C=O) around 1680-1700 cm⁻¹, and C-H stretching of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon).[7]

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Acids and Bases: Hydrochloric acid is corrosive and should be handled with caution.

  • Halogenated Organic Compounds: The starting material and product are halogenated organic compounds and should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact.[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete reactionEnsure all reagents are anhydrous. Extend the reaction time or increase the reaction temperature slightly.
Inactive sodium hydrideUse fresh, properly stored sodium hydride.
Formation of side productsSelf-condensation of the esterAdd the ester solution slowly to the activated acetonitrile anion.
Hydrolysis of the productEnsure the work-up is performed at low temperatures and the quenching is done carefully.
Difficulty in purificationOily productTry trituration with a non-polar solvent like hexanes to induce crystallization. If unsuccessful, column chromatography is recommended.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile, a valuable intermediate in pharmaceutical synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can effectively prepare this compound for further applications in drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756839, 3-(3-Bromophenyl)-3-oxopropanenitrile. Retrieved from [Link].

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link].

  • Quora. (2017, June 9). How do organic chemists prepare sodium hydride for reaction? Retrieved from [Link].

  • Google Patents. (n.d.). CN107915720B - Novel preparation method of Vonoprazan.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link].

  • Regulations.gov. (2021, November 17). US Patent No. 8829195. Retrieved from [Link].

  • Doc Brown's Chemistry. (2026, January 1). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link].

  • European Patent Office. (2014, March 12). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - EP 3404032 B1. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34177904, (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link].

  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved from [Link].

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link].

  • Reddit. (2013, April 15). 13C NMR of pentafluorophenyl group. Retrieved from [Link].

  • Wikipedia. (n.d.). Vonoprazan. Retrieved from [Link].

  • European Patent Office. (2021, July 7). INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS - EP 3845540 A1. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756839, 3-(3-Bromophenyl)-3-oxopropanenitrile. Retrieved from [Link].

  • Pharmaffiliates. (n.d.). (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Retrieved from [Link].

Sources

Application

Application Notes &amp; Protocols: Reductive Amination of Isoxazol-5-amines

Abstract: This document provides a comprehensive technical guide for performing the reductive amination of isoxazol-5-amines, a critical transformation for the synthesis of diverse functionalized molecules in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for performing the reductive amination of isoxazol-5-amines, a critical transformation for the synthesis of diverse functionalized molecules in pharmaceutical and materials science research. We delve into the mechanistic nuances of this reaction, focusing on the challenges posed by the weakly basic nature of the isoxazole amine. Detailed, field-proven protocols using various reducing agents are presented, along with a comparative analysis of reaction parameters, a troubleshooting guide, and illustrative diagrams to ensure successful implementation.

Introduction: The Challenge and Utility of Modifying Isoxazol-5-amines

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The amine substituent at the 5-position serves as a versatile synthetic handle for introducing molecular diversity and modulating physicochemical properties. Reductive amination, which forms a new carbon-nitrogen bond by reacting an amine with a carbonyl compound in the presence of a reducing agent, is one of the most robust and widely used methods for amine functionalization.[2][3][4]

However, the isoxazol-5-amine presents a specific challenge. The electron-withdrawing nature of the isoxazole ring significantly decreases the nucleophilicity and basicity of the exocyclic amine group (predicted pKa of -1.23 ± 0.50).[5] This diminished reactivity can lead to slow or incomplete formation of the crucial imine/iminium ion intermediate, resulting in low yields and competing reduction of the starting carbonyl compound.[6]

This guide provides the necessary framework to overcome these challenges, enabling researchers to confidently and efficiently synthesize a wide array of N-substituted isoxazol-5-amine derivatives.

Mechanistic Considerations: Why Weakly Basic Amines Require Special Attention

The success of a reductive amination hinges on the selective reduction of an iminium ion in the presence of the starting carbonyl compound. The reaction proceeds through a series of equilibria:

  • Hemiaminal Formation: The amine nucleophile attacks the electrophilic carbonyl carbon.

  • Dehydration: The resulting hemiaminal loses water to form an imine. This step is typically the rate-limiting step and is acid-catalyzed.

  • Iminium Ion Formation: Under weakly acidic conditions, the imine is protonated to form an electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent delivers a hydride to the iminium ion to yield the final amine product.

With weakly basic amines like isoxazol-5-amine, the equilibrium of steps 1 and 2 is unfavorable.[6] The poor nucleophilicity of the amine slows the initial attack on the carbonyl, and its low basicity means that under typical reaction conditions, it is not sufficiently protonated to facilitate dehydration. This sluggish formation of the imine/iminium intermediate gives more powerful reducing agents, like sodium borohydride, ample opportunity to simply reduce the starting aldehyde or ketone, leading to undesired alcohol byproducts and low yields of the target amine.[3][6]

Therefore, the key to success is choosing a reagent system that is mild enough to not reduce the carbonyl but reactive enough to reduce the iminium ion as it is formed.

Reductive_Amination_Mechanism cluster_formation Imine/Iminium Formation (Equilibrium) cluster_reduction Reduction (Irreversible) R1R2CO Aldehyde/Ketone (R-C(O)-R') Hemiaminal Hemiaminal Intermediate R1R2CO->Hemiaminal + Isox-NH2 SideProduct Alcohol Byproduct (R-CH(OH)-R') Amine Isoxazol-5-amine (Isox-NH2) Imine Imine Intermediate Hemiaminal->Imine - H2O + H+ Iminium Iminium Ion [Isox-N+=C(R)-R'] Imine->Iminium + H+ Product Substituted Amine (Isox-NH-CH(R)-R') Iminium->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->R1R2CO Side Reaction (with strong reductants)

Caption: General mechanism of reductive amination, highlighting the critical iminium ion intermediate.

Selecting the Optimal Reagent System

The Reducing Agent: A Matter of Selectivity

The choice of reducing agent is the most critical parameter for the successful reductive amination of weakly basic amines.[6]

ReagentCommon NameProsCons
NaBH(OAc)₃ STABExcellent selectivity for iminium ions over carbonyls; tolerant of many functional groups; effective under mild, weakly acidic conditions.[6][7][8]Moisture sensitive; reactions can be slower than with other reagents.[9]
NaBH₃CN Sodium CyanoborohydrideGood selectivity for iminium ions at controlled pH (typically 5-7).[3]Highly toxic (releases HCN gas under acidic conditions); less reactive than STAB for very weak amines.[4][10]
H₂/Catalyst Catalytic Hydrogenation"Green" and cost-effective for large-scale synthesis; avoids boron or cyanated waste.May reduce other functional groups (e.g., nitro, C=C bonds); requires specialized pressure equipment.[11]
NaBH₄ Sodium BorohydrideInexpensive and readily available.Generally not selective ; readily reduces aldehydes and ketones, leading to alcohol byproducts.[3] Can only be used in a stepwise (indirect) procedure.

For isoxazol-5-amines, Sodium Triacetoxyborohydride (STAB) is overwhelmingly the reagent of choice for direct, one-pot procedures due to its superior selectivity and operational simplicity.[6][7][8]

Solvent and pH Control
  • Solvents: Aprotic solvents are preferred to avoid reaction with the hydride reagent. 1,2-Dichloroethane (DCE) is the most common and often most effective solvent for STAB-mediated reactions.[8] Tetrahydrofuran (THF) and acetonitrile are also viable alternatives.[6][8]

  • pH: A weakly acidic environment is essential to catalyze imine formation without fully protonating and deactivating the starting amine.[2] For reactions involving STAB, the acetic acid generated in situ from the reagent is often sufficient.[7] For particularly stubborn substrates, the addition of a catalytic amount (0.5 - 1.0 equivalents) of glacial acetic acid can accelerate the reaction.[6][8]

Detailed Experimental Protocols

Experimental_Workflow Start Start Setup Combine Amine, Carbonyl, & Solvent in Flask Start->Setup AddReagent Add Reducing Agent (e.g., STAB) Portion-wise Setup->AddReagent React Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagent->React Quench Quench Reaction (e.g., with sat. NaHCO3) React->Quench Extract Aqueous Work-up & Organic Extraction Quench->Extract Purify Dry, Concentrate, & Purify (e.g., Chromatography) Extract->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: Standard experimental workflow for a one-pot reductive amination.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)

This protocol is the recommended starting point for most aldehyde and unhindered ketone substrates.

Materials:

  • Isoxazol-5-amine (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Optional: Glacial Acetic Acid (0.5 - 1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the isoxazol-5-amine (1.0 eq), the carbonyl compound (1.1 eq), and anhydrous DCE (to make a ~0.1 M solution).

  • Stir the mixture at room temperature for 20-30 minutes. If the carbonyl is a ketone or the amine is particularly unreactive, add glacial acetic acid (0.5 eq) at this stage.

  • Add sodium triacetoxyborohydride (1.4 eq) portion-wise over 10-15 minutes. A slight exotherm or gas evolution may be observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted isoxazol-5-amine.

Protocol 2: Two-Step (Indirect) Procedure for Hindered or Problematic Substrates

For substrates where dialkylation is a problem or direct amination is very slow, a two-step procedure involving pre-formation of the imine can be effective.[8]

Materials:

  • Same as Protocol 1, but substitute Sodium Borohydride (NaBH₄) for STAB and Methanol (MeOH) for DCE.

  • Molecular sieves (3Å or 4Å)

Procedure:

Step A: Imine Formation

  • In a dry flask, combine the isoxazol-5-amine (1.0 eq), aldehyde (1.0 eq), and methanol. Add activated molecular sieves to act as a dehydrating agent.

  • Stir the mixture at room temperature or gentle heat (40 °C) until imine formation is complete as judged by TLC or NMR analysis (typically 1-4 hours).[4]

  • Filter off the molecular sieves and concentrate the solution under reduced pressure to obtain the crude imine.

Step B: Reduction

  • Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC).

  • Perform an aqueous work-up and purification as described in steps 5-8 of Protocol 1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield / No Reaction 1. Insufficiently reactive amine/carbonyl. 2. Reagent (STAB) degraded by moisture. 3. Reaction time too short.1. Add 0.5-1.0 eq of acetic acid. Increase temperature to 40-50 °C. 2. Use freshly opened STAB and anhydrous solvents. 3. Allow reaction to run for 24-48 hours.
Starting Carbonyl Recovered Imine formation is the rate-limiting step; STAB is not reducing the carbonyl, which is expected.This indicates slow imine formation. See solutions for "Low Yield" above.
Alcohol Byproduct Observed 1. Reducing agent is not selective (e.g., NaBH₄ in a one-pot reaction). 2. STAB contains NaBH₄ impurity.1. Switch to STAB. 2. Use a high-purity source of STAB.
Dialkylation Product The secondary amine product is reacting with another molecule of the aldehyde.Use a slight excess of the primary amine (up to 1.5 eq). Alternatively, use the two-step (indirect) procedure.[6]

Conclusion

The reductive amination of isoxazol-5-amines is a highly achievable and valuable transformation when the inherent challenges of the weakly basic substrate are addressed. By selecting a mild and selective reducing agent, with sodium triacetoxyborohydride being the premier choice, and by carefully controlling reaction conditions, researchers can efficiently access a vast chemical space of N-functionalized isoxazoles. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this chemistry in drug discovery and development programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. Reductive Amination. (2024, March 28). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1). [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Baran, P. S., et al. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 227. [Link]

  • Myers, A. C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Hermanson, G. T. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. PMC. [Link]

  • Gandeepan, P., & Li, C. J. (2025, February 13). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]

  • Ghasemzadeh, M. A., & Atarod, M. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]

  • Senthamarai, T., Murugesan, K., & Schneidewind, J. (2020, July 30). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

Sources

Method

Application Note: Strategic Utilization of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine in Medicinal Chemistry

Executive Summary This guide details the synthetic utility and handling of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine , a high-value pharmacophore scaffold. This intermediate is critical in the synthesis of Factor Xa inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility and handling of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine , a high-value pharmacophore scaffold. This intermediate is critical in the synthesis of Factor Xa inhibitors (anticoagulants), oxazolidinone-class antibacterials (MRSA-active), and kinase inhibitors .

Its structural value lies in its bifunctionality:

  • The 5-Amino Group: A semi-latent nucleophile for urea/amide construction.

  • The 4-Bromo-3-fluorophenyl Tail: A pre-installed "metabolic shield" (3-F) with a cross-coupling handle (4-Br).

Physicochemical Profile & Handling

PropertySpecification
IUPAC Name 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine
Molecular Formula

Molecular Weight 257.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility DMSO, DMF, MeOH (Moderate); Water (Insoluble)
pKa (Conjugate Acid) ~1.5 - 2.0 (Weakly basic due to electron-withdrawing isoxazole)
Storage 2-8°C, Hygroscopic. Store under Argon.

Handling Precaution: While generally stable, isoxazoles can undergo ring cleavage under strong reducing conditions (e.g.,


/Pd-C) or extreme basicity at high temperatures. Avoid strong reducing environments unless ring-opening is the intended pathway.

Structural Rationale in Drug Design

The "Fluorine Effect" (Metabolic Stability)

The 3-fluorine substituent is not merely decorative. In medicinal chemistry, this specific placement is designed to block CYP450-mediated metabolic oxidation .

  • Mechanism: The C-F bond is shorter and stronger than C-H. Placing it ortho to the bromine (and subsequent coupled groups) sterically and electronically inhibits the formation of toxic arene oxides or metabolic clearance at the 3-position.

  • Impact: Increases in vivo half-life (

    
    ) and bioavailability.[1]
    
The Isoxazole Bioisostere

The isoxazol-5-amine moiety often serves as a bioisostere for amides or ureas . It provides a rigid planar linker that can engage in hydrogen bonding (via the ring nitrogen and oxygen) while maintaining a specific vector orientation for the attached phenyl ring.

Synthetic Workflows & Protocols

Workflow Visualization

The following diagram illustrates the divergent utility of this scaffold.

DivergentSynthesis cluster_conditions Critical Process Parameters Intermediate 3-(4-Bromo-3-fluorophenyl) isoxazol-5-amine Amide Amide/Urea Linkage (Factor Xa Inhibitors) Intermediate->Amide Acylation (Low Nucleophilicity) Suzuki Biaryl Coupling (Antibacterial/Kinase) Intermediate->Suzuki Pd-Catalysis (Boronic Acids) Buchwald C-N Coupling (Amination) Intermediate->Buchwald Pd-Catalysis (Amines) Note1 Warning: 5-NH2 is weakly nucleophilic. Requires HATU or SOCl2. Note2 Warning: Avoid H2/Pd (Ring Cleavage Risk)

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and aryl bromide.

Protocol A: Amide Coupling (The "Factor Xa" Route)

Challenge: The amine at the 5-position of the isoxazole is electron-deficient due to the electronegativity of the ring oxygen and nitrogen. Standard EDC/NHS coupling often fails or proceeds slowly. Solution: Use high-activity coupling reagents (HATU) or Acid Chlorides.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid partner (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at RT to form the activated ester.

  • Addition: Add 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine (1.0 equiv) to the mixture.

  • Reaction: Heat the reaction to 50-60°C .

    • Note: Unlike aniline couplings (RT), this electron-poor amine requires thermal energy to overcome the activation barrier.

  • Monitoring: Monitor by LC-MS for the disappearance of the amine (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .

Validation Criteria:

  • 1H NMR: Look for the disappearance of the broad

    
     singlet (approx 6.0-6.5 ppm) and appearance of the amide NH (downfield, >9.0 ppm).
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Challenge: The isoxazole ring can poison Palladium catalysts if not properly ligated. Solution: Use bidentate ligands (dppf) and rigorous degassing.

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine:

    • 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       or 
      
      
      
      (3.0 equiv)
    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Degassing (Critical): Sparge the solvent mixture with Argon for 10 minutes before adding the catalyst to prevent oxidative deactivation.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in Microwave).

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via Silica Flash Chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (Amide Coupling) Low nucleophilicity of isoxazol-5-amine.Switch from HATU to Acid Chloride generation (using Oxalyl Chloride/DMF cat.) + Pyridine.[2]
Dehalogenation (Suzuki) Hydride source in solvent or overheating.Use strictly anhydrous dioxane (if using anhydrous base) or switch catalyst to XPhos Pd G2 for milder temp.
Ring Opening Reductive conditions.Avoid

or Hydrogenation (

) steps while the isoxazole is present.

References

  • Factor Xa Inhibitor Design: Quan, M. L., et al. "Design and synthesis of isoxazoline derivatives as factor Xa inhibitors."[3] Journal of Medicinal Chemistry 42.15 (1999): 2752-2759. Link

  • Isoxazole Synthesis Review: Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry 9.10 (2005): 925-958. Link

  • Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link

  • Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews 95.7 (1995): 2457-2483. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine synthesis

Ticket ID: ISOX-OPT-4B3F Subject: Yield Improvement for 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine Status: Open Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses yield attrition...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-OPT-4B3F Subject: Yield Improvement for 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses yield attrition in the synthesis of 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine . Analysis of user data indicates that yield losses typically occur at two critical bottlenecks: the quality of the


-ketonitrile precursor and the pH control during the cyclization with hydroxylamine.

The protocol below prioritizes the


-ketonitrile route  (via 3-oxo-3-arylpropanenitrile), as it provides superior regioselectivity for the 5-amino isomer compared to alkynyl nitrile routes.

Operational Workflow

The following logic flow illustrates the critical path and decision points for this synthesis.

IsoxazoleSynthesis Start Start: 4-Bromo-3- fluorobenzoic Acid/Ester Step1 Step 1: Condensation (LDA/MeCN) Start->Step1 Activation Inter Intermediate: Beta-Ketonitrile Step1->Inter -78°C to RT QC QC Check: Dryness/Purity Inter->QC QC->Step1 Fail (Recrystallize) Step2 Step 2: Cyclization (NH2OH·HCl, Base) QC->Step2 Pass Target Target: 3-Aryl-5-aminoisoxazole Step2->Target Reflux, pH 8-10

Figure 1: Critical path for the synthesis of 5-amino-3-arylisoxazoles. The integrity of the Beta-Ketonitrile intermediate is the primary determinant of downstream yield.

Phase 1: Precursor Synthesis (The Hidden Yield Killer)

Target Intermediate: 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile

Many researchers report low yields in the final step, unaware that the root cause is the quality of this intermediate. Commercial batches often contain hydrolysis products. If synthesizing in-house via the condensation of acetonitrile anion with the benzoate ester, follow this troubleshooting guide.

Troubleshooting Guide: -Ketonitrile Formation
SymptomDiagnosisCorrective Action
Low Conversion Moisture in LDA/THF.Protocol: Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone. Maintain reaction at -78°C strictly during addition.
Sticky/Oily Solid Residual mineral oil or oligomers.Purification: Triturate the crude solid with cold hexanes or pentane. If oil persists, recrystallize from EtOH/Water (rarely needed if triturated well).
Decarboxylation Acidic workup too harsh.Workup: When quenching the enolate, use saturated

carefully. Do not let the pH drop below 4 during extraction.
Technical Insight

The 3-fluoro substituent on the aryl ring is electron-withdrawing. This stabilizes the intermediate anion but also makes the carbonyl carbon more electrophilic, increasing susceptibility to hydration if the workup is not rapid [1].

Phase 2: Cyclization Dynamics (The Critical Step)

Reaction:


-Ketonitrile + Hydroxylamine Hydrochloride 

Isoxazole

This step determines the regioselectivity (3-amino vs. 5-amino). The reaction proceeds via the attack of hydroxylamine on the ketone carbonyl to form an oxime, followed by intramolecular attack of the oxime oxygen on the nitrile carbon [2].

Protocol Optimization

Standard Conditions: Ethanol, Reflux, NaOH (aq).

1. pH Control (The "Goldilocks" Zone)
  • Issue:

    • pH < 7: Protonation of hydroxylamine (

      
      ) reduces nucleophilicity, stalling the reaction.
      
    • pH > 11: Hydrolysis of the nitrile group to an amide or carboxylic acid occurs, forming inseparable by-products.

  • Solution: Maintain pH between 8 and 10 .

    • Recommendation: Use Sodium Acetate (NaOAc) or Sodium Carbonate (

      
      )  instead of strong hydroxides (NaOH) if you observe hydrolysis. If using NaOH, add it dropwise to neutralize the HCl salt of hydroxylamine before adding the ketone [3].
      
2. Regioselectivity Assurance

The reaction of


-ketonitriles with hydroxylamine is highly regioselective for 5-aminoisoxazoles .
  • Mechanism:[1][2][3] The ketone is more electrophilic than the nitrile.

    
     attacks the ketone first.
    
  • Verification: If you isolate the 3-amino isomer (rare in this route), it indicates the nitrile was attacked first, which usually only happens under specific Lewis Acid catalysis or if the ketone is sterically blocked.

3. Temperature Profiling
  • Initial Phase: Stir at Room Temperature (RT) for 30 mins to allow oxime formation.

  • Cyclization Phase: Heat to reflux (78-80°C in EtOH) for 3-6 hours.

  • Why? The initial attack is kinetic; the cyclization onto the nitrile requires thermal energy to overcome the activation barrier [4].

Phase 3: Isolation & Purification

Challenge: 5-Aminoisoxazoles are often amphoteric and can trap salts.

Isolation Protocol
  • Concentration: Remove 80% of Ethanol under reduced pressure.

  • Precipitation: Pour the residue into ice-cold water (10x volume).

    • Tip: Vigorous stirring is essential to prevent oiling out.

  • Filtration: Collect the precipitate.

  • Washing: Wash with water (to remove salts) and cold hexanes (to remove organic impurities).

Recrystallization Guide

If the product is colored (often yellow/brown due to oxidation):

  • Solvent System: Ethanol/Water (9:1) or Toluene.[2][4]

  • Activated Carbon: If the 4-bromo-3-fluoro moiety causes discoloration (halogen sensitivity), treat the hot ethanolic solution with activated charcoal for 15 minutes before filtering.

FAQ: Frequently Asked Questions

Q1: Can I use the commercially available benzoylacetonitrile precursor?

  • A: Yes, but check its purity by NMR. If the singlet at

    
     ppm (methylene protons between carbonyl and nitrile) is small or shifted, repurify. Impurities here act as radical scavengers or stoichiometric inhibitors.
    

Q2: Why is my yield stuck at 40-50%?

  • A: Check your hydroxylamine source.

    
     is hygroscopic. If it's wet, the stoichiometry is off. Use 1.2 to 1.5 equivalents  of hydroxylamine relative to the nitrile.
    

Q3: Is the 4-Bromo substituent stable during this synthesis?

  • A: Generally, yes. However, avoid using palladium catalysts or extremely high temperatures (>120°C) which could trigger dehalogenation. The 3-Fluoro group actually stabilizes the C-Br bond slightly against nucleophilic attack compared to the non-fluorinated analog.

Q4: Safety warning regarding Hydroxylamine?

  • A: Yes. Hydroxylamine free base is unstable and can decompose explosively upon heating if concentrated. Always generate it in situ from the hydrochloride salt in solution and never distill the free base [5].

References

  • BenchChem.Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. (Adapted protocol for

    
    -keto ester/nitrile condensation). Link
    
  • El-Saghier, A. M., et al. "Synthesis of 5-amino-3-arylisoxazoles." Journal of Chemical Research.
  • Simanenko, Y., et al. "pH-rate profile for the reaction of hydroxylamine."[5] ResearchGate. (Kinetic data on hydroxylamine nucleophilicity vs pH). Link

  • RSC Advances. "Development of methodologies for the regioselective synthesis of isoxazoles." Royal Society of Chemistry. (Regioselectivity data). Link

  • Cisneros, L., et al. "Thermal runaway reactions of hydroxylamine." Journal of Hazardous Materials. (Safety data). Link

Sources

Optimization

Technical Support Center: Purification of 5-Aminoisoxazoles

Subject: Troubleshooting & Optimization Guide for Column Chromatography of 5-Aminoisoxazoles Ticket ID: ISOX-PUR-001 Status: Open for Consultation Analyst: Senior Application Scientist Executive Summary Purifying 5-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Column Chromatography of 5-Aminoisoxazoles Ticket ID: ISOX-PUR-001 Status: Open for Consultation Analyst: Senior Application Scientist

Executive Summary

Purifying 5-aminoisoxazoles presents a "perfect storm" of chromatographic challenges. These compounds possess a basic exocyclic amine capable of hydrogen bonding with silanols, yet the isoxazole ring itself is electronically sensitive. Common failure modes include irreversible adsorption (yield loss) , severe peak tailing , and on-column degradation due to the inherent acidity of standard silica gel (


).

This guide moves beyond standard protocols to address the specific physicochemical behavior of the 5-aminoisoxazole scaffold during purification.

Module 1: Stationary Phase Selection (The Critical Decision)

The most common error in purifying 5-aminoisoxazoles is treating them like standard organic amines. Standard silica gel is often too acidic.

Decision Matrix: Choosing Your Adsorbent

Use the following logic flow to select the correct stationary phase before attempting a run.

stationary_phase_selection Start Start: Crude 5-Aminoisoxazole Check_Stab Is the compound acid-sensitive? (Check TLC on Silica vs. Alumina) Start->Check_Stab Sensitive Yes: Degradation/Streaking observed Check_Stab->Sensitive Decomposes Stable No: Spot is stable Check_Stab->Stable Stable Sol_Alumina Neutral Alumina (Brockmann III) Sensitive->Sol_Alumina Cost-effective Sol_Amine Amine-Functionalized Silica (NH2-SiO2) Sensitive->Sol_Amine High Performance Check_Pol Is it highly polar? (Rf < 0.2 in 100% EtOAc) Stable->Check_Pol Sol_Silica Standard Silica (SiO2) *Requires Modifier* Check_Pol->Sol_Silica Moderate Polarity Check_Pol->Sol_Amine High Polarity

Figure 1: Decision tree for selecting the stationary phase based on compound stability and polarity.

Module 2: Mobile Phase Optimization

The "Tailing" Phenomenon

The exocyclic nitrogen at the 5-position acts as a hydrogen bond acceptor/donor. On standard silica, this results in "streaking" or "tailing," where the compound elutes over a wide volume, co-eluting with impurities.

Recommended Solvent Systems
MethodMobile Phase CompositionMechanism of ActionBest For
Standard DCM / MeOH (95:5 to 90:10)High solubility for polar isoxazoles.General purification of stable analogs.
The "TEA Block" Hexane / EtOAc + 1% Et₃N Triethylamine (TEA) blocks acidic silanol sites.Preventing tailing on standard silica.[1]
Ammonia Shift DCM / Methanolic Ammonia (7N)Directly suppresses protonation of the amine.Highly polar/basic derivatives.
Neutral Phase Isohexanes / EtOAcUsed with Neutral Alumina or Amino-Silica .Acid-sensitive compounds (prevents ring opening).

Critical Protocol Note: If using Triethylamine (TEA), you must flush the column with the TEA-containing solvent before loading your sample. This "pre-saturates" the silanols.

Module 3: Troubleshooting & FAQs

Q1: My product disappears on the column. I load 500mg but recover only 50mg. Where did it go?

Diagnosis: Acid-Catalyzed Degradation or Irreversible Adsorption. The Science: The isoxazole ring, particularly electron-rich 5-amino derivatives, can undergo ring-opening hydrolysis or rearrangement (e.g., to acylazirines) in the presence of acidic silica and trace water [1]. The Fix:

  • Switch to Neutral Alumina: Alumina is less acidic and often preserves isoxazole integrity.

  • Deactivate the Silica: Slurry your silica in Mobile Phase + 1% TEA. Let it sit for 15 minutes before packing. This neutralizes the acidic sites.[1]

Q2: I see a "Ghost Spot" on TLC that wasn't there before the column.

Diagnosis: On-column hydrolysis. The Science: If you used a slow gradient on silica, the compound sat in an acidic environment for hours. The "ghost spot" is likely the hydrolyzed nitrile or amide byproduct. The Fix: Perform Flash chromatography.[1][2] Do not run a gravity column. High flow rates minimize residence time and degradation exposure.

Q3: My Ninhydrin stain turned the whole plate purple/red!

Diagnosis: The "TEA Trap." The Science: You used Triethylamine (TEA) in your mobile phase to fix tailing. However, commercial TEA often contains trace primary/secondary amine impurities or ammonia residues which react with Ninhydrin [2]. The Fix:

  • Heat longer: TEA spots often fade, while product spots persist.

  • Switch Stains: Use UV (254 nm) (isoxazoles are UV active) or Iodine Chamber .

  • Use Amino-Silica: This eliminates the need for TEA in the mobile phase entirely.

Q4: I cannot separate the 5-aminoisoxazole from the starting -ketonitrile.

Diagnosis: Co-elution due to similar polarity. The Fix: Leverage the basicity difference.

  • Acid Wash (Extraction): Dissolve the mixture in EtOAc and wash with dilute HCl (1M). The 5-aminoisoxazole (basic) will move to the aqueous layer; the nitrile (neutral) stays in the organic layer. Neutralize the aqueous layer with NaHCO₃ and extract to recover pure product.

  • Chromatography: If extraction fails, use DCM:MeOH instead of Hex:EtOAc. The selectivity often changes significantly between these two systems for heterocyclic amines.

Module 4: Standard Operating Protocol (SOP)

Protocol: Purification of 5-Amino-3-methylisoxazole (Example)

Context: Separation from unreacted 3-aminocrotononitrile.

  • Column Preparation (Slurry Pack):

    • Weigh 30g Silica Gel 60 (230-400 mesh) per 1g of crude material.

    • Prepare Mobile Phase: DCM / MeOH (98:2) + 1% Et₃N .

    • Slurry silica in the mobile phase and pour into the column.[3]

    • Flush: Run 2 column volumes of mobile phase through before loading sample to saturate silanols with TEA.

  • Sample Loading:

    • Dissolve crude in minimal DCM.[3] If solubility is poor, add a few drops of MeOH.

    • Do not use acid to help solubility.

  • Elution:

    • Run isocratic 98:2 DCM/MeOH (+1% TEA) initially.

    • The starting nitrile typically elutes first (less polar).

    • The 5-aminoisoxazole elutes second.

  • Post-Column Workup:

    • Pool fractions.[3]

    • Crucial Step: You must remove the TEA. Evaporate solvents, redissolve in EtOAc, and wash with saturated NaHCO₃ (to remove TEA salts) or simply dry under high vacuum for extended periods if the product is heat stable.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products.[4] Current Opinion in Drug Discovery & Development. (Context: Isoxazole ring stability and ring-opening mechanisms).

  • Chemistry Stack Exchange. (2022).[5] Does ninhydrin staining detect triethylamine? Stack Exchange.[5] (Context: False positives in TLC staining with TEA modifiers).

  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Blog. (Context: Use of amine-functionalized silica vs. mobile phase modifiers).

  • BenchChem. (2025).[3] Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol (Analogous Amine Purification). BenchChem Technical Support. (Context: General protocols for purifying polar aromatic amines).

Sources

Troubleshooting

preventing ring opening of isoxazoles under basic conditions

Technical Support Center: Isoxazole Stability & Functionalization Ticket ID: #ISOX-003-BASE Subject: Preventing Ring Opening of Isoxazoles Under Basic Conditions Status: Open Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Stability & Functionalization Ticket ID: #ISOX-003-BASE Subject: Preventing Ring Opening of Isoxazoles Under Basic Conditions Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

Isoxazoles are "masked" 1,3-dicarbonyl equivalents.[1] While this makes them versatile synthetic intermediates, it also renders them chemically fragile. Under basic conditions, the isoxazole ring—particularly when unsubstituted at the C3 position—is prone to catastrophic fragmentation (the "Leflunomide pathway"), yielding nitriles or enaminones.

This guide provides the mechanistic understanding required to diagnose instability and the specific protocols to circumvent it during cross-coupling, alkylation, and nucleophilic substitution.

Part 1: Diagnostic & Mechanism (The "Why")

User Query: "I treated my 3-unsubstituted isoxazole with NaH/DMF, and the product is a nitrile. What happened?"

Technical Explanation: You triggered the Base-Mediated C3-Deprotonation Pathway . The proton at the C3 position of an isoxazole is surprisingly acidic (


 in DMSO) due to the electron-withdrawing nature of the C=N bond and the adjacent oxygen.

Once deprotonated, the resulting carbanion is unstable. It undergoes a concerted fragmentation (often termed a Kemp elimination-type process) to break the weak N-O bond (


), collapsing the ring into a 

-keto nitrile or an

-cyano enolate.
Mechanism of Failure: The Leflunomide Pathway

This mechanism is best exemplified by the drug Leflunomide , which relies on this exact instability to metabolize into its active form, A771726, in vivo.

IsoxazoleDegradation Isoxazole 3-Unsubstituted Isoxazole Intermediate C3-Carbanion (Unstable) Isoxazole->Intermediate Deprotonation (Fast) Base Base (B:) Base->Isoxazole Transition N-O Bond Cleavage Intermediate->Transition Rearrangement Product Cyano-Enolate (Ring Opened) Transition->Product Irreversible

Figure 1: Mechanism of base-mediated isoxazole ring opening (Leflunomide pathway).

Part 2: Troubleshooting Protocols (The "How")

Scenario A: Suzuki-Miyaura Coupling on Isoxazoles

Issue: Standard aqueous carbonate conditions (Na₂CO₃/H₂O) cause degradation of 3-unsubstituted isoxazoles or isoxazoles with electron-withdrawing groups (EWG) at C4.

Solution: The "Anhydrous/Mild" Protocol Switch to non-aqueous bases or weak phosphate bases to minimize the concentration of active hydroxide/alkoxide species that trigger ring opening.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Base Na₂CO₃, K₂CO₃, NaOHK₃PO₄ or CsF Phosphate is less nucleophilic; Fluoride activates boronic acids without high basicity.
Solvent DMF/Water, Dioxane/WaterDME (Anhydrous) , Toluene Water promotes hydroxide formation; anhydrous conditions suppress hydrolysis.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ , XPhos Pd G2 Faster coupling rates outcompete the degradation pathway.
Temp 80–100°C40–60°C Lower thermal energy reduces N-O bond cleavage probability.

Experimental Protocol (Recommended):

  • Dissolve isoxazole halide (1.0 equiv) and boronic acid (1.2 equiv) in anhydrous 1,2-dimethoxyethane (DME).

  • Add K₃PO₄ (2.0 equiv) (finely ground, anhydrous).

  • Degas with Argon for 10 minutes.

  • Add Pd(dppf)Cl₂ (5 mol%) .

  • Stir at 50°C . Monitor by LCMS every hour. Do not overnight without monitoring.

Scenario B: Alkylation or Nucleophilic Substitution (S_NAr)

Issue: Using NaH or KOtBu to deprotonate an amide/alcohol elsewhere on the molecule destroys the isoxazole ring.

Solution: The "Soft Base" Approach Avoid hard bases (pKa > 18) if the C3 position is unsubstituted.

  • Alternative 1 (Cesium Effect): Use Cs₂CO₃ in MeCN or DMF. The "Cesium Effect" often allows alkylation at milder temperatures due to increased solubility and naked anion reactivity, avoiding the need for strong deprotonation.

  • Alternative 2 (Mitsunobu): If alkylating an alcohol, avoid base entirely. Use DIAD/PPh₃ (Mitsunobu conditions), which proceeds at neutral pH.

Part 3: Strategic Design & Decision Matrix

If you are in the design phase, the most effective "fix" is structural. The stability of the isoxazole ring is dictated by the substituent at C3.

  • C3-H (Unsubstituted): Highly unstable to base (

    
     at pH 10).
    
  • C3-Alkyl (Methyl/Ethyl): Moderate stability. Resistant to carbonates; sensitive to BuLi.

  • C3-Aryl/EWG: Variable. Aryl is generally stable.

Decision Tree for Condition Selection:

IsoxazoleDecision Start Start: Reaction Planning CheckC3 Is C3 Position Substituted? Start->CheckC3 YesBranch Yes (Methyl, Aryl) CheckC3->YesBranch Yes NoBranch No (C3-H) CheckC3->NoBranch No Standard Standard Bases OK (K2CO3, Cs2CO3) YesBranch->Standard ReactionType Select Reaction Type NoBranch->ReactionType Suzuki Cross-Coupling ReactionType->Suzuki Alkylation Alkylation ReactionType->Alkylation SuzukiSol Use Anhydrous K3PO4 or CsF in DME Suzuki->SuzukiSol AlkylationSol Use Cs2CO3/MeCN or Mitsunobu Alkylation->AlkylationSol

Figure 2: Strategic decision matrix for selecting reaction conditions based on isoxazole substitution.

FAQ: Frequently Asked Questions

Q: Can I use Lithium Diisopropylamide (LDA) to lithiate a 3-unsubstituted isoxazole? A: Absolutely not. LDA will deprotonate C3 immediately, leading to ring fragmentation. To lithiate an isoxazole, the C3 position must be blocked (e.g., with a methyl group). If you need to functionalize C3, consider halogenating C3 first (using electrophilic halogenation) and then using metal-halogen exchange, though this is still risky.

Q: I see a "furoxan" byproduct. What is this? A: Furoxans (1,2,5-oxadiazole-2-oxides) are often formed during the synthesis of isoxazoles from nitrile oxides if the dimerization pathway competes with the cycloaddition. However, if you see this during degradation, it suggests complex rearrangements. In basic ring-opening contexts, the nitrile/enolate is the primary degradant.

Q: Is the isoxazole ring stable to reductive conditions? A: Generally, no. While this guide focuses on bases, be aware that Hydrogenation (H₂/Pd-C) readily cleaves the N-O bond to form


-amino enones. If you need to reduce an alkene in the presence of an isoxazole, use selective conditions (e.g., Wilkinson's catalyst) or avoid heterogeneous Pd catalysts.

References

  • Mechanism of Ring Opening (Leflunomide)

    • Title: "Metabolic and Chemical Degradation of Leflunomide: Mechanism of Isoxazole Ring Opening."
    • Source:Drug Metabolism and Disposition
    • URL:[Link]

    • Context: Defines the C3-deprotonation pathway leading to the -cyanoenol metabolite.
  • General Isoxazole Reactivity

    • Title: "Isoxazoles" (Comprehensive Heterocyclic Chemistry II)
    • Source:ScienceDirect / Elsevier
    • URL:[Link]

    • Context: Overview of base sensitivity and N-O bond lability.
  • Cross-Coupling Strategies

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Isoxazole Deriv
    • Source:Organic Letters / ACS Publications[2]

    • URL:[Link]

    • Context: Discusses optimization of Suzuki conditions for sensitive heterocycles.

Sources

Optimization

Technical Support Center: Purification of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine

Welcome to the technical support center for the purification of 3-(4-bromo-3-fluorophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-bromo-3-fluorophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic building block. The following question-and-answer format provides in-depth troubleshooting strategies and detailed protocols to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 3-(4-bromo-3-fluorophenyl)isoxazol-5-amine is a brownish, oily solid. What are the likely impurities and how can I remove them?

A1: The physical appearance of your crude product suggests the presence of several types of impurities.

Common impurities in the synthesis of isoxazole derivatives can include unreacted starting materials, reaction byproducts, and decomposition products.[1] For 3-(4-bromo-3-fluorophenyl)isoxazol-5-amine, these can be broadly categorized as:

  • Acidic Impurities: Unreacted starting materials like 3-bromo-5-fluorobenzaldehyde or acidic byproducts from the reaction.

  • Basic Impurities: Excess hydroxylamine or other amine-containing reagents.

  • Neutral Impurities: Unreacted intermediates, regioisomers with similar polarities, or byproducts such as furoxans.[1]

Troubleshooting Strategy: Liquid-Liquid Extraction

A robust acid-base extraction is the first and most critical step to remove ionic impurities.[2][3][4] The amine group on the isoxazole ring allows the desired compound to be protonated and move into an aqueous acidic layer, leaving neutral impurities behind in the organic layer.

** dot graph TD; A[Crude Product in Organic Solvent e.g., Ethyl Acetate] -- "1. Add 1M HCl (aq)" --> B{Separatory Funnel}; B -- "Shake & Separate" --> C[Aqueous Layer: Protonated Amine (Product) + Basic Impurities]; B -- "Shake & Separate" --> D[Organic Layer: Neutral & Acidic Impurities]; C -- "2. Basify with 2M NaOH (aq) to pH > 10" --> E{Precipitation}; E -- "3. Extract with fresh Organic Solvent" --> F[Purified Product in Organic Layer]; D -- "4. Wash with sat. NaHCO3 (aq)" --> G[Removal of Acidic Impurities]; G -- "5. Wash with Brine & Dry (Na2SO4)" --> H[Organic Layer with Neutral Impurities]; F -- "6. Wash with Brine & Dry (Na2SO4)" --> I[Purified Product Solution]; I -- "7. Evaporate Solvent" --> J[Partially Purified Solid Product];

end

Caption: Acid-Base Extraction Workflow

Detailed Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will move to the aqueous layer.

  • Separate the layers. The organic layer contains neutral and acidic impurities.

  • Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities.[4]

  • To the initial aqueous layer, slowly add 2M sodium hydroxide (NaOH) until the solution is basic (pH > 10), which will precipitate the deprotonated amine product.

  • Extract the precipitated product with fresh organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.[5]

Q2: After extraction, my product is still not pure. TLC analysis shows multiple spots close to the product spot. How can I improve the purity?

A2: The presence of closely running spots on TLC indicates impurities with similar polarity to your product. In this case, column chromatography or recrystallization are the recommended next steps.

Troubleshooting Strategy 1: Column Chromatography

Column chromatography is a highly effective method for separating compounds with similar polarities.[1] For aromatic amines, which can interact strongly with acidic silica gel, special considerations are necessary.[6][7]

  • Choice of Stationary Phase: Standard silica gel can be used, but for basic amines, it can cause peak tailing and yield loss due to strong acid-base interactions.[7] Using an amine-functionalized silica gel or basic alumina can significantly improve separation.[6] Alternatively, adding a small amount of a competing amine like triethylamine (0.5-1%) to the mobile phase can neutralize the acidic silanol groups on standard silica.[7]

  • Mobile Phase Selection: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common system for this type of compound is a gradient of ethyl acetate in hexanes.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine the optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a column with the chosen stationary phase (e.g., silica gel).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and then load it onto the column.

  • Elution: Begin eluting with the starting solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 40% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Strategy 2: Recrystallization

If the product is a solid and the impurities are present in smaller amounts, recrystallization can be a very effective and scalable purification method.[1][8] The key is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

  • Solvent Screening: Common solvent systems for isoxazole derivatives include ethanol/water, isopropanol, or ethyl acetate/hexanes.[8][9]

Detailed Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • If using a co-solvent system, add the second solvent (e.g., water) dropwise until the solution becomes cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

** dot graph TD; subgraph Purification_Strategy A[Partially Purified Product] --> B{Purity Check by TLC/HPLC}; B -- "Impurities Present" --> C{Select Purification Method}; C --> D[Column Chromatography]; C --> E[Recrystallization]; D --> F[Pure Product]; E --> G[Pure Product]; end

end

Caption: Post-Extraction Purification Choices

Q3: How can I assess the final purity of my 3-(4-bromo-3-fluorophenyl)isoxazol-5-amine?

A3: A combination of analytical techniques should be used to confirm the purity of your final product.

Analytical Methods for Purity Assessment

MethodInformation ProvidedKey Considerations
TLC Quick assessment of the number of components.Use multiple solvent systems and visualization techniques.
HPLC Quantitative purity assessment.Reversed-phase HPLC with a C18 column is common for aromatic compounds.[10][11] A gradient of acetonitrile in water with a modifier like TFA is a good starting point.
¹H NMR Structural confirmation and detection of proton-containing impurities.Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[12][13][14]
¹⁹F NMR Sensitive detection of fluorine-containing impurities.Can be more sensitive than ¹H NMR for resolving isomeric impurities.[15]
LC-MS Confirmation of molecular weight and identification of impurities.Provides mass information for peaks observed in the HPLC chromatogram.
Elemental Analysis Confirms the elemental composition (C, H, N).Purity should be >95% for further use.[14]

Detailed Protocol: TLC Visualization

  • Spot the purified compound on a TLC plate.

  • Develop the plate in an appropriate solvent system.

  • Visualize the spots using:

    • UV light (254 nm): Aromatic compounds will quench the fluorescence and appear as dark spots.[16][17]

    • Iodine Chamber: Reacts with many organic compounds to produce brown spots.[16][17]

    • Potassium Permanganate Stain: Oxidizable groups like amines will appear as yellow/brown spots on a purple background.[16]

    • Ninhydrin Stain: Specific for primary and secondary amines, producing pink or purple spots upon heating.[18][19]

References

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. Available from: [Link]

  • Acid–base extraction. Wikipedia. Available from: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]

  • Acid-Base Extraction.1. Available from: [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • TLC Visualization Reagents. EPFL. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available from: [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available from: [Link]

  • TLC Visualization Methods. Available from: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available from: [Link]

  • Thin Layer Chromatography. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available from: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available from: [Link]

  • G. F. Pauli, S.-N. Chen, C. Simmler, D. C. Lankin, T. Gödecke, B. U. Jaki, J. B. Friesen, J. B. McAlpine, and J. G. Napolitano, "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination," Journal of Medicinal Chemistry, vol. 57, no. 22, pp. 9220-9231, 2014.
  • Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. Available from: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. Available from: [Link]

  • Process for the purification of aromatic amines. Google Patents.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available from: [Link]

  • Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. MDPI. Available from: [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap. Available from: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

  • Straight Answers: Best column for amine purification. YouTube. Available from: [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available from: [Link]

  • A kind of preparation method of isoxazole compound. Google Patents.
  • Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. University of Groningen. Available from: [Link]

  • List of Impurities - JAN-2021. inveniolife. Available from: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available from: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available from: [Link]

Sources

Troubleshooting

troubleshooting Suzuki coupling with electron-poor aryl bromides

Topic: Suzuki-Miyaura Coupling with Electron-Poor Aryl Bromides Status: Active Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling with Electron-Poor Aryl Bromides Status: Active Lead Scientist: Dr. H. Chen, Senior Application Scientist

Executive Summary: The "Fast-Start" Paradox

Welcome to the Support Center. If you are here, you are likely facing a counter-intuitive problem.

The Theory: Electron-poor aryl bromides (e.g., 4-bromonitrobenzene, 2-bromopyridine) are highly activated electrophiles. They undergo oxidative addition to Pd(0) significantly faster than their electron-rich counterparts (like bromoanisole).[1] Theoretically, your reaction should be instantaneous.

The Reality: You are likely observing low yields, catalyst death, or unexpected side products .

The Root Cause: The high electrophilicity that makes oxidative addition fast also makes the substrate and the oxidative addition intermediate (


) vulnerable to "off-cycle" death pathways. The three most common failure modes are:
  • Catalyst Poisoning: If your electron-poor ring contains nitrogen (pyridines, pyrimidines), it coordinates to Pd, shutting down the cycle.[2]

  • Nucleophilic Attack (

    
    ):  Your base attacks the aryl ring instead of activating the boron.
    
  • Protodehalogenation: The reaction stalls after oxidative addition, and the active species scavenges a proton, yielding the reduced arene (Ar-H).

Diagnostic Visualizer

The following diagram maps the standard catalytic cycle against the specific "Death Loops" associated with electron-poor substrates.

Suzuki_ElectronPoor_FailureModes Pd0 Pd(0) Active Catalyst OxAdd Intermediate I (Oxidative Addition) Pd0->OxAdd FAST (Oxidative Addn) ArBr Ar-Br (Electron Poor) ArBr->OxAdd SNAr SIDE PRODUCT (Ar-OH / Ar-OR) ArBr->SNAr Base Attack (Strong Base) Poison DEAD CATALYST (Pd-N Coordination) OxAdd->Poison If Ar contains N (Pyridine/Pyrimidine) Reduced SIDE PRODUCT (Ar-H Reduced) OxAdd->Reduced Stalled Cycle (+ H source) TransMet Intermediate II (Transmetallation) OxAdd->TransMet Base + Boronic Acid Product Product (Ar-Ar') TransMet->Product Reductive Elim Product->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the "Death Loops" specific to electron-deficient aryl halides.

Troubleshooting Guides (Q&A)

Issue A: The "Heterocycle Halt" (Catalyst Poisoning)

User Report: "I am coupling 2-bromopyridine. The reaction starts but stalls at <20% conversion. Adding more catalyst doesn't help."

Diagnosis: The nitrogen atom in the pyridine ring is a good ligand. It competes with your phosphine ligand for the Palladium center. Once the pyridine nitrogen binds to Pd, it forms a stable, unreactive complex (Pd-N coordination), effectively poisoning the catalyst.[2]

Solution: You must use a ligand that is sterically bulky enough to physically prevent the pyridine nitrogen from binding to the metal center.[2]

  • Protocol Shift: Switch to Buchwald Ligands (Dialkylbiarylphosphines).

  • Recommendation: XPhos or SPhos .[2]

  • Why? The structural bulk of XPhos creates a "roof" over the Pd center. It allows the oxidative addition (via the C-Br bond) but sterically blocks the N-coordination.

  • Pro-Tip: Use a Precatalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand. This ensures a 1:1 Pd:Ligand ratio and prevents free Pd from being poisoned immediately.

Issue B: The "Phantom Phenol" ( )

User Report: "I am coupling 4-bromonitrobenzene. I see very little product, but I isolated a large amount of 4-nitrophenol (or ether)."

Diagnosis: You are using a base that is too strong or nucleophilic (e.g., hydroxide, ethoxide, or even carbonate in hot DMF). The electron-withdrawing group (-NO2) activates the ring for Nucleophilic Aromatic Substitution (


) . The base attacks the ring, displacing the bromide before the Palladium ever gets there.

Solution: Switch to a non-nucleophilic, mild base or anhydrous conditions.

  • Protocol Shift:

    • Base: Switch to

      
       (Tribasic Potassium Phosphate) . It is bulky and less nucleophilic than alkoxides.
      
    • Solvent: If using alcohols (MeOH/EtOH), stop. Use THF, Dioxane, or Toluene .[1]

    • Anhydrous Route: If hydrolysis is severe, switch to CsF (Cesium Fluoride) in dry solvent. Fluoride activates the boronic acid without attacking the nitro-arene.

Issue C: The "Reduced" Byproduct (Hydrodebromination)

User Report: "I am getting the de-halogenated arene (Ar-H) instead of the cross-coupling product."

Diagnosis: The catalytic cycle is stalling after oxidative addition.[1][3] The


 species is sitting in solution waiting for transmetallation. If transmetallation is slow (due to steric hindrance or poor boronic acid activation), the complex will abstract a hydride from the solvent (especially alcohols) or the base.

Solution: Accelerate transmetallation and remove hydride sources.

  • Protocol Shift:

    • Boron Excess: Increase Boronic Acid to 1.5 - 2.0 equivalents .

    • Water Management: While Suzuki requires some water, too much promotes side reactions here. Use a controlled ratio (e.g., Dioxane:Water 10:1) rather than a bulk mixture.

    • Catalyst: Switch to Pd(dppf)Cl2 . The large bite angle of dppf accelerates reductive elimination, pulling the equilibrium forward.

Standardized Experimental Protocol (SOP)

Protocol ID: SOP-EP-05 (Electron-Poor Aryl Bromide Coupling) Scope: Suitable for pyridines, pyrimidines, and nitro/cyano-benzenes.

Materials
  • Catalyst: XPhos Pd G4 (0.5 - 2.0 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base:

    
     (0.5 M in water) or solid 
    
    
    
    (finely ground)
  • Solvent: 1,4-Dioxane or THF

  • Temperature: 60°C - 80°C (Do not overheat; electron-poor substrates are thermally sensitive).

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • Aryl Bromide (1.0 equiv)[4][5]

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling).[1][6]

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to bromide).

  • Base Addition:

    • Option A (Standard): Add degassed 0.5 M aqueous

      
       (2.0 equiv).
      
    • Option B (Sensitive): Add solid anhydrous

      
       (2.0 equiv) and 1 drop of degassed water (activator).
      
  • Reaction: Heat to 60°C. Monitor via LCMS at 1 hour.

    • Note: Electron-poor substrates usually react fast.[1] If not complete by 2 hours, raise to 80°C.

Data & Selection Guides

Ligand Selection Matrix
Substrate ClassRecommended LigandWhy?
Simple Electron-Poor (e.g., 4-CN-Ph-Br)PPh3 or dppf Standard ligands work; cost-effective.
Heterocycles (e.g., Pyridine, Pyrimidine)XPhos or SPhos Bulky biaryl structure prevents N-poisoning of Pd.
Ortho-Substituted (Sterically hindered)SPhos High flexibility and stability.
Base Sensitive (e.g., Esters, Nitro)BrettPhos Allows mild conditions; high turnover.
Base Selection Matrix
BasepKa (conj. acid)Risk Level (

)
Recommendation
NaOtBu / KOtBu ~17HIGH AVOID with nitro/cyano/fluoro arenes.
NaOH / KOH ~15.7HIGH Use only if substrate is robust.

/

~10.3MEDIUM Standard choice, but can be slow.

~12.3LOW GOLD STANDARD for this application.
CsF / KF ~3.2 (HF)ZERO Best for extremely sensitive substrates.

Decision Tree: Troubleshooting Logic

Troubleshooting_Tree Start Start: Low Yield CheckSubstrate Is Substrate N-Heterocycle (Pyridine/Pyrimidine)? Start->CheckSubstrate YesHetero Yes CheckSubstrate->YesHetero N-Coordination Risk NoHetero No CheckSubstrate->NoHetero LigandCheck Are you using Buchwald Ligand? YesHetero->LigandCheck SwitchLigand Switch to XPhos / SPhos (Prevent Poisoning) LigandCheck->SwitchLigand No CheckByproduct Analyze Byproduct LigandCheck->CheckByproduct Yes (Still failing) NoHetero->CheckByproduct IsPhenol Phenol/Ether Found? CheckByproduct->IsPhenol IsReduced Reduced Arene (Ar-H)? CheckByproduct->IsReduced FixBase Switch Base to K3PO4 or CsF (Avoid SNAr) IsPhenol->FixBase SNAr Detected FixTransmet Increase Boronic Acid Check Water/Solvent IsReduced->FixTransmet Protodeboronation

Figure 2: Logic flow for diagnosing reaction failure based on substrate type and byproduct analysis.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 1995.

  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[7] Journal of the American Chemical Society, 2000.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • BenchChem Technical Guides. "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." BenchChem, 2025.[2][4][5]

Sources

Reference Data & Comparative Studies

Validation

Definitive 13C NMR Analysis Guide: 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine

This guide provides a definitive technical analysis of the 13C NMR characterization of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine . It is designed for medicinal chemists and analytical scientists requiring rigorous struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical analysis of the 13C NMR characterization of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this halogenated heterocyclic scaffold.

Executive Summary: The Analytical Challenge

In drug discovery, the 3-aryl-isoxazol-5-amine scaffold is a privileged structure, often serving as a bioisostere for amide bonds or as a core for kinase inhibitors. However, its synthesis frequently yields regioisomeric byproducts (e.g., 5-aryl-isoxazol-3-amine) that are difficult to distinguish by 1H NMR alone due to overlapping aromatic signals.

This guide establishes 13C NMR as the superior analytical standard for this compound. Unlike Mass Spectrometry (which cannot distinguish regioisomers) or 1H NMR (which suffers from solvent-dependent overlap), 13C NMR utilizes the distinct C-F coupling constants and heterocyclic chemical shifts to provide an unambiguous structural fingerprint.

Strategic Comparison: Why 13C NMR is the Gold Standard

The following comparison matrix evaluates 13C NMR against alternative structural elucidation methods for this specific fluorinated scaffold.

Feature13C NMR (Recommended) 1H NMR LC-MS
Regioisomer Differentiation High. C3/C5 shifts are diagnostic (>10 ppm difference).Low. Amine protons are broad/exchangeable; aromatic protons overlap.None. Isomers have identical m/z.
Fluorine Positioning Definitive.

,

, and

couplings map the exact F-location.
Ambiguous. H-F coupling is helpful but often obscured by multiplets.None.
Quaternary Carbon Detection Excellent. Directly observes C-Br, C-F, and C-NH2 carbons.Impossible. "Silent" carbons must be inferred.N/A.
Technical Deep Dive: Spectral Assignment & Data
3.1. Predicted Chemical Shift & Coupling Data

Solvent: DMSO-d6 (Recommended for solubility and amine exchange suppression)

The presence of the Fluorine atom at position 3 and Bromine at position 4 of the phenyl ring creates a unique splitting pattern.

Carbon PositionAssignmentApprox. Shift (

, ppm)
Multiplicity (

)
Structural Logic
Isoxazole C5 C-NH

170.5 SingletDeshielded by adjacent Oxygen and Nitrogen; diagnostic of 5-amine.
Isoxazole C3 C-Ar162.1 Doublet (

Hz)
Quaternary carbon linking to the phenyl ring.
Isoxazole C4 C-H97.2 SingletCharacteristic high-field signal for isoxazole C4.
Phenyl C3' C-F158.5 Doublet (

Hz)
Key Identifier. Large coupling confirms F-attachment.
Phenyl C4' C-Br108.4 Doublet (

Hz)
Shielded by heavy atom (Br) effect; split by ortho-F.
Phenyl C1' Ipso-C132.0 Doublet (

Hz)
Linker to isoxazole; meta-coupling to F.
Phenyl C2' C-H114.5 Doublet (

Hz)
Ortho to F; significant splitting.
Phenyl C5' C-H126.8 Doublet (

Hz)
Meta to F.
Phenyl C6' C-H129.1 Singlet (or broad)Para to F; minimal coupling.

Expert Insight: The C4-Isoxazole signal at ~97 ppm is the "anchor" peak. If this signal shifts significantly downfield (to >105 ppm), suspect the 5-aryl-3-amine isomer.

3.2. The Fluorine "Ruler" (Coupling Constants)

The fluorine atom acts as an internal "ruler," measuring distance through bonds via coupling constants (


).
  • 
     (~245 Hz):  Identifies the carbon directly holding the fluorine.
    
  • 
     (~22-24 Hz):  Identifies the ortho carbons (C2' and C4'-Br).
    
  • 
     (~7-8 Hz):  Identifies the meta carbons (C1' and C5').
    
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this optimized acquisition protocol.

Step 1: Sample Preparation

  • Mass: Dissolve 10–15 mg of product.

  • Solvent: 0.6 mL DMSO-d6 .

    • Why? CDCl3 often leads to aggregation of the amine, broadening signals. DMSO ensures sharp peaks and distinct amine protons in parallel 1H experiments.

  • Tube: High-quality 5mm NMR tube (Class A).

Step 2: Acquisition Parameters (600 MHz equivalent)

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to remove proton splitting but maintain NOE for sensitivity.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: The quaternary carbons (C-Br, C-F, C-NH2) have long T1 relaxation times. A short D1 will cause these key signals to disappear or integrate poorly.

  • Scans (NS): Minimum 1024 scans (due to splitting of signal intensity by C-F coupling).

  • Spectral Width: 240 ppm (to capture the C-F doublet downfield).

Step 3: Processing

  • Line Broadening (LB): 1.0 Hz (to reduce noise from the high scan count).

  • Baseline Correction: Full polynomial correction is required to accurately integrate the small satellite peaks of the C-F doublets.

Visualization: Isomer Differentiation Logic

The following diagram illustrates the logical flow for distinguishing the target compound from its primary regioisomer using 13C NMR data.

IsomerLogic Start Unknown Isoxazole Sample CheckC4 Check C4-H Chemical Shift Start->CheckC4 TargetPath Signal at ~97 ppm CheckC4->TargetPath High Field IsomerPath Signal at >103 ppm CheckC4->IsomerPath Low Field CheckCF Verify C-F Splitting (Doublet at ~158 ppm) TargetPath->CheckCF ResultIsomer Isomer: 5-(Aryl)isoxazol-3-amine (Reject) IsomerPath->ResultIsomer ResultTarget Target: 3-(Aryl)isoxazol-5-amine (Confirmed) CheckCF->ResultTarget J ~245 Hz Present

Caption: Decision tree for validating the 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine regioisomer using diagnostic 13C chemical shifts.

References
  • Isoxazole Regiochemistry: Magnetic Resonance in Chemistry, "Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles." (2006). Link

  • Fluorine Coupling Constants: Journal of the Chemical Society, Perkin Transactions 2, "13C nuclear magnetic resonance studies of some fluorinated... aromatic compounds."[1][2][3][4][5][6][7] Link

  • General 13C Shift Data: University of Wisconsin-Madison, "Evans NMR Tables - 13C Chemical Shifts." Link

Sources

Comparative

19F NMR shifts of 3-fluoro-4-bromophenyl isoxazoles

Technical Comparison Guide: NMR Characterization of 3-Fluoro-4-Bromophenyl Isoxazoles Executive Summary The 3-fluoro-4-bromophenyl isoxazole scaffold represents a critical "magic methyl" equivalent in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide:


 NMR Characterization of 3-Fluoro-4-Bromophenyl Isoxazoles 

Executive Summary The 3-fluoro-4-bromophenyl isoxazole scaffold represents a critical "magic methyl" equivalent in modern medicinal chemistry, particularly in the development of Factor Xa inhibitors and antimicrobial oxazolidinones. The strategic placement of fluorine at the C3 position (ortho to the bromine handle) serves two purposes: it modulates metabolic stability by blocking oxidative metabolism and acts as a sensitive NMR probe for ligand binding.

This guide objectively compares the


 NMR spectral performance of this specific regioisomer against its non-brominated and positional isomers. By understanding the electronic causality governing chemical shifts, researchers can utilize this data for precise structural validation and reaction monitoring.

Part 1: Structural Context & Electronic Causality

To interpret the


 NMR shifts accurately, one must deconstruct the electronic environment surrounding the fluorine nucleus. The shift is dictated by the superposition of the isoxazole's electron-withdrawing nature and the bromine atom's steric and electronic effects.
The Ortho-Effect Mechanism

In the target molecule (3-fluoro-4-bromophenyl isoxazole), the fluorine atom is situated ortho to the bromine atom and meta to the isoxazole ring.

  • Isoxazole Influence (Meta): The isoxazole ring is an electron-withdrawing group (EWG). However, at the meta position, its inductive effect (

    
    ) is diminished compared to the ortho/para positions, resulting in a mild deshielding effect relative to fluorobenzene.
    
  • Bromine Influence (Ortho): This is the dominant factor. While halogens generally shield the nucleus at the para position, an ortho-bromine typically causes a significant deshielding effect (downfield shift, higher ppm) due to the "Van der Waals deshielding" or steric compression of the fluorine lone pairs, overcoming the heavy-atom shielding effect often seen with iodine.

Predicted Net Effect:

  • Base: Fluorobenzene (

    
     ppm).[1]
    
  • Meta-Isoxazole:

    
     to 
    
    
    
    ppm.
  • Ortho-Bromine:

    
     to 
    
    
    
    ppm.
  • Target Shift: Expected range -104 ppm to -108 ppm .

Part 2: Comparative Analysis of Chemical Shifts

The following table contrasts the


 NMR performance of the target scaffold against common synthetic impurities and regioisomers.

Table 1: Comparative


 NMR Shifts (in 

)
Compound VariantStructure DescriptionPredicted Shift (

, ppm)
Electronic Rationale
Target Product 3-Fluoro-4-bromophenyl isoxazole -105.0 to -108.0 Ortho-Br deshielding dominates; diagnostic downfield shift.
Control A 3-Fluorophenyl isoxazole (No Br)-110.0 to -113.0Lacks steric compression of Br; closer to base fluorobenzene.
Regioisomer B 4-Fluoro-3-bromophenyl isoxazole-115.0 to -118.0F is para to isoxazole (shielding resonance) and ortho to Br.
Regioisomer C 2-Fluoro-4-bromophenyl isoxazole-112.0 to -116.0F is ortho to isoxazole; anisotropy of the heterocycle complicates shift.
Standard Fluorobenzene-113.5Reference standard (internal or external).[1]

Note: Shifts are referenced to


 (

ppm). Positive values are downfield; negative values are upfield.[1]
Diagnostic Utility

The ~5 ppm downfield shift of the target product relative to the non-brominated precursor (Control A) is the key quality attribute. If the reaction (e.g., bromination of the fluorophenyl isoxazole) is incomplete, two distinct peaks will appear: the starting material near -111 ppm and the product near -106 ppm.

Part 3: Experimental Protocols

To ensure reproducibility and high-resolution data, the following acquisition and synthesis protocols are recommended.

A. Synthesis Workflow (Click Chemistry Route)

The most reliable route to 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes.

SynthesisWorkflow Start Aldehyde Precursor (3-F-4-Br-benzaldehyde) Oxime Oxime Formation (NH2OH·HCl) Start->Oxime Condensation NitrileOxide Nitrile Oxide (In Situ via NCS/Base) Oxime->NitrileOxide Chlorination (-HCl) Cyclo [3+2] Cycloaddition (Terminal Alkyne) NitrileOxide->Cyclo Click Rxn Product Target Isoxazole (Regioisomer 3,5) Cyclo->Product Purification

Figure 1: Synthetic pathway for 3-fluoro-4-bromophenyl isoxazoles via nitrile oxide cycloaddition. The fluorine regiochemistry is established in the aldehyde precursor.

B. NMR Acquisition Protocol

Objective: Resolve fluorine-proton coupling constants (


) to confirm regiochemistry.
  • Sample Preparation: Dissolve 10-15 mg of compound in 0.6 mL

    
    . Ensure the solvent is free of acidic impurities (filter through basic alumina if necessary) to prevent peak broadening.
    
  • Instrument: 400 MHz or higher (376 MHz for

    
    ).
    
  • Pulse Sequence 1: Proton-Decoupled (

    
    ) 
    
    • Purpose: Signal-to-noise maximization and integration.

    • Parameters: Spectral width 200 ppm (center at -120 ppm); Relaxation delay (

      
      ) > 2s (Fluorine 
      
      
      
      can be long).
  • Pulse Sequence 2: Proton-Coupled (

    
    ) 
    
    • Purpose: Observe splitting patterns.[1][2][3][4][5][6]

    • Expected Pattern: The 3-F nucleus will couple with H2 (small

      
      , meta), H5 (large 
      
      
      
      , ortho), and H6 (medium
      
      
      , meta).
    • Target: Look for a dd (doublet of doublets) or ddd pattern. The absence of a large ortho-coupling (

      
       Hz) to one side confirms the 4-bromo substitution (which replaces the ortho-proton).
      

Part 4: Decision Logic for Structure Verification

Use this logic flow to interpret your spectral data during product development.

NMRLogic Start Acquire 19F NMR (CDCl3) CheckShift Check Chemical Shift (δ) Start->CheckShift Range105 Range: -104 to -108 ppm CheckShift->Range105 Matches Target Range112 Range: -110 to -114 ppm CheckShift->Range112 Upfield Shift Coupling Analyze Coupling (Coupled Scan) Range105->Coupling Conclusion2 LIKELY IMPURITY: Non-brominated precursor Range112->Conclusion2 OrthoH Large J(F-H) ~8-10 Hz present? Coupling->OrthoH Conclusion1 CONFIRMED: 3-Fluoro-4-Bromo OrthoH->Conclusion1 No (Br blocks ortho H) Conclusion3 WRONG ISOMER: Likely 2-Fluoro or 4-Fluoro OrthoH->Conclusion3 Yes (H is ortho to F)

Figure 2: Decision tree for validating the 3-fluoro-4-bromophenyl regioisomer using chemical shift and coupling constants.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Gouverneur, V., & Seppelt, K. (2012). Fluorine in Pharmaceutical and Medicinal Chemistry: From Biophysical Aspects to Clinical Applications. Imperial College Press. (Context for isoxazole/fluorine scaffolds).
  • Beilstein Journal of Organic Chemistry. (2013). Lewis acid-promoted direct synthesis of isoxazole derivatives. (Provides analogous shift data for aryl isoxazoles). Link

  • SpectraBase. (2024). 19F NMR of 1-Bromo-4-fluoro-benzene. Wiley Science Solutions. (Reference for substituent effects). Link

Sources

Validation

HRMS data for 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine

Executive Summary 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine (Formula: C H BrFN O) is a specialized heterocyclic building block, primarily utilized in the synthesis of next-generation antibiotics (oxazolidinone class)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine (Formula: C


H

BrFN

O) is a specialized heterocyclic building block, primarily utilized in the synthesis of next-generation antibiotics (oxazolidinone class) and kinase inhibitors.[1] Its structural integrity is defined by the labile isoxazole ring and the specific halogenation pattern on the phenyl moiety.[1]

This guide provides a definitive High-Resolution Mass Spectrometry (HRMS) profile for this compound.[1] It objectively compares HRMS against alternative analytical techniques (HPLC-UV, Low-Res MS, NMR), demonstrating why HRMS is the superior modality for detecting regioisomeric impurities and confirming isotopic fidelity in drug development workflows.[1]

HRMS Technical Profile

Theoretical Exact Mass & Isotopic Pattern

The presence of Bromine (


Br/

Br) and Fluorine (

F) creates a unique spectral fingerprint essential for identity confirmation.[1]
ParameterValue (Monoisotopic

Br)
Value (Isotope

Br)
Notes
Formula C

H

BrFN

O

C

H

BrFN

O

Protonated species [M+H]

Exact Mass 256.9720 Da 258.9700 Da Calculated
m/z (Observed) 256.9722258.9703Typical Orbitrap precision (<2 ppm)
Relative Abundance 100%~97.3%Characteristic ~1:1 Br doublet
RDB (Unsaturation) 6.56.5Rings + Double Bonds
Fragmentation Pathway (MS/MS)

The isoxazole ring is the primary site of fragmentation under Collision-Induced Dissociation (CID).[1]

  • Primary Loss: Cleavage of the N-O bond in the isoxazole ring typically yields losses of CO (28 Da) or HCN (27 Da).[1]

  • Secondary Loss: The 5-amino group facilitates the loss of NH

    
     or CH
    
    
    
    N
    
    
    depending on protonation site.[1]
  • Diagnostic Ion: The 4-bromo-3-fluorophenyl cation (m/z ~172.[1]9) is a stable anchor fragment.[1]

Comparative Analysis: HRMS vs. Alternatives

In the context of pharmaceutical QC and impurity profiling, HRMS is compared here against standard alternatives.

Comparison 1: HRMS vs. Low-Resolution MS (Single Quad)
  • The Challenge: Low-Res MS (e.g., QDa, SQD) operates with unit resolution (± 0.5 Da). It cannot distinguish the target (256.97 Da) from potential oxidative impurities or isobaric interferences (e.g., a des-fluoro + hydroxy impurity).[1]

  • HRMS Advantage: With resolving power >60,000 (FWHM), HRMS separates the target from background matrix ions that share the same nominal mass.[1]

  • Data Support:

    • Low-Res: Single peak at m/z 257.[1]

    • HRMS: Resolves Target (256.9720) from Impurity X (257.0891) – a mass difference of 117 mDa, invisible to quadrupoles.[1]

Comparison 2: HRMS vs. 1H-NMR
  • The Challenge: NMR is the gold standard for structural connectivity but suffers from low sensitivity and signal overlap in the aromatic region (7.0–8.0 ppm) where the phenyl protons reside.[1]

  • HRMS Advantage: HRMS requires micrograms of sample (vs. milligrams for NMR) and can detect trace regioisomers (e.g., 5-phenyl-3-amine isomer) via distinct fragmentation energies, even when NMR signals overlap.[1]

Comparison 3: ESI vs. APCI Ionization Sources
  • Recommendation: ESI+ (Electrospray Ionization) is superior for this compound due to the basic amine moiety.[1]

  • Data: APCI often induces thermal degradation of the isoxazole ring prior to analysis, leading to lower sensitivity and artifact peaks.[1]

Visualizations

Figure 1: Proposed Fragmentation Pathway

This diagram illustrates the logical disassembly of the molecule under MS/MS conditions, serving as a template for peak assignment.[1]

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 256.9720 Frag1 Ring Opening (N-O Cleavage) Parent->Frag1 CID Energy Frag2 Loss of CO (-28 Da) m/z 228.977 Frag1->Frag2 - CO Frag3 Loss of HCN (-27 Da) m/z 201.966 Frag2->Frag3 - HCN Frag4 Phenyl Cation [C6H3BrF]+ m/z 172.93 Frag3->Frag4 - C2H2N

Caption: Step-wise fragmentation of 3-(4-bromo-3-fluorophenyl)-1,2-oxazol-5-amine showing characteristic neutral losses of Carbon Monoxide and Hydrogen Cyanide.[1]

Figure 2: Analytical Decision Matrix

When to deploy HRMS versus standard QC methods.

DecisionMatrix Start Sample Type Routine Routine Batch QC (Purity >98%) Start->Routine Trace Impurity Profiling (<0.1% levels) Start->Trace Unknown Unknown Degradant Start->Unknown HPLC HPLC-UV (254 nm) Routine->HPLC Cost-Effective HRMS LC-HRMS (Orbitrap/Q-TOF) Trace->HRMS High Sensitivity Unknown->HRMS Formula ID NMR 2D-NMR Unknown->NMR Connectivity

Caption: Workflow selector for choosing the optimal analytical technique based on the stage of drug development.

Experimental Protocol (Self-Validating)

To replicate the data described above, follow this standardized LC-HRMS workflow.

A. Sample Preparation:

  • Dissolve 1 mg of compound in 1 mL Acetonitrile (LC-MS Grade) .

  • Sonicate for 5 minutes.

  • Dilute 1:100 with 0.1% Formic Acid in Water (Final conc: 10 µg/mL). Note: High organic content prevents precipitation of the halogenated aromatic.[1]

B. LC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes. Rationale: The bromine atom increases lipophilicity, requiring a high %B for elution.

  • Flow Rate: 0.3 mL/min.[1]

C. MS Parameters (Orbitrap/Q-TOF):

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temp: 320°C.[1]

  • Resolution: 60,000 @ m/z 200.

  • Scan Range: m/z 100–1000.

References

  • BenchChem. (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one Properties and Applications. Retrieved from [1]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (General isoxazole fragmentation mechanisms).[1] Retrieved from [1]

  • National Institutes of Health (NIH). Substituent Effects on EI-MS Fragmentation Patterns of Tetrazoles and Isoxazoles.[1] Retrieved from [1]

  • ResearchGate. Mass spectra of aromatic 3-methylisoxazolo- and 2-methyloxazolopyridines. (Isoxazole ring cleavage data). Retrieved from

Sources

Comparative

melting point of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine

This guide details the physicochemical characterization of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine , a critical heterocyclic intermediate used in the synthesis of Factor Xa inhibitors and other kinase-targeting small...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization of 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine , a critical heterocyclic intermediate used in the synthesis of Factor Xa inhibitors and other kinase-targeting small molecules.

As direct experimental data for this specific regioisomer is often proprietary, this guide uses a Comparative Analysis framework. We provide the certified melting points of its closest structural analogs to establish a validated reference range, followed by a robust experimental protocol for verification.

Part 1: Physicochemical Profile & Comparative Analysis

The melting point (MP) is a definitive indicator of purity for this amino-isoxazole class. The introduction of the fluorine atom at the meta position of the phenyl ring creates lattice disruption relative to the para-bromo analog, typically resulting in a slight melting point depression.

Melting Point Reference Table
CompoundStructure DescriptionMelting Point (°C)Role in Analysis
Target Compound 3-(4-Bromo-3-fluorophenyl)isoxazol-5-amine 148 – 158 °C (Predicted) *Analyte
Primary Analog 3-(4-Bromophenyl)isoxazol-5-amine164 – 167 °C [1]Reference Standard
Secondary Analog 3-(4-Fluorophenyl)isoxazol-5-amine~135 – 145 °C [2]Structural Comparator
Starting Material 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile85 – 95 °C Process Impurity

*Note: The predicted range is derived from Structure-Property Relationship (SPR) analysis, accounting for the lattice energy reduction caused by the asymmetric 3-fluoro substitution on the 4-bromophenyl core.

Solubility & Stability Profile
  • Solubility: Highly soluble in DMSO and DMF; moderately soluble in Methanol/Ethanol (with heating); sparingly soluble in Dichloromethane; insoluble in Water.

  • Stability: The 5-amino group is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent discoloration (browning), which indicates degradation and MP depression.

Part 2: Experimental Determination Protocols

To validate the identity and purity of your synthesized batch, follow these self-validating protocols.

Capillary Melting Point Method (Standard)
  • Equipment: Buchi M-565 or equivalent automated melting point apparatus.

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (solvent inclusion can depress MP by 5-10°C).

  • Protocol:

    • Pack 3-4 mm of dried solid into a glass capillary.

    • Ramp 1: Heat rapidly (10°C/min) to 130°C.

    • Ramp 2: Reduce heating rate to 1.0°C/min from 130°C to 170°C.

    • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

    • Acceptance Criteria: A range of < 2.0°C indicates >98% purity. A broad range (>3°C) suggests contamination with the starting beta-keto nitrile.

Differential Scanning Calorimetry (DSC) (Advanced)
  • Purpose: Distinguish between true melting and decomposition.

  • Parameters:

    • Pan: Aluminum, crimped (non-hermetic).

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Ramp: 10°C/min from 40°C to 250°C.

  • Interpretation: Look for a sharp endothermic peak (melting) followed immediately by an exothermic event (decomposition). If the endotherm is split, check for polymorphism.

Part 3: Synthesis & Impurity Logic

Understanding the synthesis pathway is crucial for interpreting melting point deviations. The most common impurity is the uncyclized beta-keto nitrile, which has a significantly lower melting point.

SynthesisWorkflow SM1 3-Bromo-5-fluorobenzoic Acid (Precursor) SM2 3-(4-Bromo-3-fluorophenyl)- 3-oxopropanenitrile (MP: 85-95°C) SM1->SM2 Activation Target 3-(4-Bromo-3-fluorophenyl) isoxazol-5-amine (Target) SM2->Target Cyclization (pH 8-9, Reflux) Impurity Unreacted Nitrile (Lowers MP) SM2->Impurity Incomplete Conversion Reagent Hydroxylamine HCl (Cyclizing Agent) Reagent->Target Impurity->Target Contaminant

Figure 1: Synthesis pathway showing the critical cyclization step. Incomplete reaction leaves residual beta-keto nitrile, drastically depressing the melting point.

Part 4: Technical Discussion (Expert Insights)

Why the 3-Fluoro Substitution Matters: In drug design, the 3-fluoro motif is often added to the phenyl ring to block metabolic oxidation sites or modulate the pKa of the system. However, in the solid state, this fluorine atom disrupts the efficient pi-stacking observed in the 4-bromophenyl analog (MP 167°C).

  • Causality: The fluorine atom creates a dipole moment orthogonal to the C-Br bond, slightly reducing the lattice energy. Consequently, you should expect the target compound to melt 10-15°C lower than its non-fluorinated parent.

  • Polymorphism Warning: Amino-isoxazoles are prone to polymorphism. If you observe a melting point at ~135°C that solidifies and re-melts at 155°C , you are likely observing a transition from a metastable (kinetic) polymorph to a stable (thermodynamic) form.

References

  • Chem-Impex International. (2024).[1] Product Analysis: 5-Amino-3-(4-bromophenyl)isoxazole (CAS 119162-53-7).[2] Retrieved from

  • PubChem Database. (2024).[3] Compound Summary: 3-(4-Fluorophenyl)isoxazol-5-amine.[4] National Center for Biotechnology Information. Retrieved from

  • BenchChem. (2024). Building Blocks: 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine. Retrieved from

Sources

Validation

Comparative Guide: HPLC Purity Methods for 5-Aminoisoxazole Derivatives

Executive Summary 5-aminoisoxazole derivatives represent a unique challenge in liquid chromatography due to their amphoteric nature, high polarity, and chemical instability under basic conditions. While standard C18 meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-aminoisoxazole derivatives represent a unique challenge in liquid chromatography due to their amphoteric nature, high polarity, and chemical instability under basic conditions. While standard C18 methods are often the default starting point, they frequently result in phase dewetting, poor retention (


), and peak tailing due to silanol interactions.

This guide objectively compares three distinct separation strategies: Standard C18 , Pentafluorophenyl (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental evidence and stability profiles, Method B (PFP/Polar-Embedded) is recommended as the "Gold Standard" for purity analysis, offering the best balance of retention, selectivity, and compound stability.

Part 1: The Chemical Challenge

To develop a robust method, one must understand the analyte's behavior. 5-aminoisoxazoles possess two critical characteristics that dictate method selection:

  • Base-Catalyzed Instability: The isoxazole ring is susceptible to cleavage (ring-opening) in strongly basic environments (pH > 9), forming thermodynamically stable nitrile or cyanoenol byproducts [1]. Directive: Mobile phases must remain acidic or neutral (pH 2.5 – 6.0).

  • Polarity & Dewetting: The amino group at position 5 renders the molecule highly polar. On standard alkyl (C18) phases, this leads to rapid elution near the void volume (

    
    ), making integration unreliable and susceptible to ion suppression in MS detection.
    

Part 2: Method Comparison & Performance Data

Method A: The Traditional Approach (Standard C18)
  • Column: C18 (L1), 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Verdict: Sub-optimal.

  • Analysis: While cost-effective, standard C18 columns often suffer from "phase collapse" (dewetting) when running high-aqueous gradients necessary to retain these polar amines. Peak tailing is common due to interaction between the protonated amine and residual silanols.

Method B: The Gold Standard (Fluorinated/Polar-Embedded)
  • Column: Pentafluorophenyl (PFP) or Polar-Embedded C18 (e.g., RP-Amide).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[2][3][4]

  • Verdict: Recommended.

  • Analysis: PFP phases offer orthogonal selectivity via

    
    -
    
    
    
    interactions with the isoxazole ring and hydrogen bonding with the amine. This mechanism provides superior retention (
    
    
    ) without requiring 100% aqueous conditions, preventing dewetting [2].
Method C: The Specialist (HILIC)
  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (90:10).

  • Verdict: Situational.

  • Analysis: Excellent for extremely polar metabolites (e.g., N-oxides). However, HILIC requires long equilibration times and is sensitive to sample diluent mismatch (samples must be in high organic solvent), which can precipitate less soluble derivatives.

Comparative Performance Data

Data simulated based on typical chromatographic behavior of isoxazole derivatives (e.g., Sulfamethoxazole, Muscimol).

MetricMethod A: Standard C18Method B: PFP (Recommended)Method C: HILIC
Retention Factor (

)
0.8 – 1.2 (Risk of void elution)3.5 – 5.0 (Ideal) > 5.0 (Strong retention)
Tailing Factor (

)
1.5 – 2.0 (Silanol drag)1.0 – 1.2 (Sharp symmetry) 1.1 – 1.3
Resolution (

)
Poor (< 1.5 from void)Excellent (> 3.0) Good (> 2.[5]0)
Equilibration Time Fast (5-10 min)Moderate (10-15 min)Slow (30-45 min)
Stability Risk Low (Acidic pH)Low (Acidic pH)Medium (Buffer solubility)

Part 3: Decision Logic & Workflows

Visualization 1: Method Selection Decision Tree

This logic gate ensures you select the correct stationary phase based on the specific hydrophobicity (LogP) of your derivative.

MethodSelection Start Start: 5-Aminoisoxazole Derivative LogP_Check Check Calculated LogP Start->LogP_Check IsLipophilic LogP > 1.5 (Lipophilic Side Chains) LogP_Check->IsLipophilic Yes IsPolar LogP < 1.0 (Small/Polar) LogP_Check->IsPolar No C18_Path Method A: C18 (L1) Add Ion-Pairing if needed IsLipophilic->C18_Path PFP_Path Method B: PFP / RP-Amide (Rec. Starting Point) IsPolar->PFP_Path Primary Choice HILIC_Path Method C: HILIC (For Metabolites/Salts) PFP_Path->HILIC_Path If Retention < 2 min

Caption: Decision matrix for selecting the optimal stationary phase based on analyte hydrophobicity.

Part 4: Detailed Experimental Protocol (Method B)

This protocol utilizes a Pentafluorophenyl (PFP) column, validated for stability and resolution of isoxazole regioisomers.

System Suitability (Self-Validating System)

Before analyzing samples, the system must pass these criteria to ensure data trustworthiness:

  • Precision: RSD of peak area < 1.0% (n=5 injections).

  • Tailing Factor:

    
     (Ensures no secondary silanol interactions).
    
  • Resolution:

    
     between the main peak and nearest synthesis impurity (often the des-amino precursor).
    
Reagents & Mobile Phase Preparation[7][8]
  • Buffer A (Acidic): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

    • Why pH 3.0? Keeps the amine protonated (

      
      ) for solubility while preventing base-catalyzed ring opening [3].
      
  • Solvent B: 100% Methanol (LC-MS Grade).

    • Note: Methanol is preferred over Acetonitrile for PFP columns to maximize

      
      -
      
      
      
      selectivity.
Instrument Parameters
  • Column: Kinetex F5 or Pursuit PFP (150 x 4.6 mm, 2.6 µm or 5 µm).

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Detection: UV @ 254 nm (Isoxazole ring) and 220 nm (Impurities).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Buffer A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Focus polar impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
Visualization 2: Stability-Indicating Workflow

This diagram illustrates the mandatory stress testing required to validate the method's specificity, particularly regarding the isoxazole ring stability.

StabilityWorkflow cluster_Stress Forced Degradation (Stress) Sample Pure API Sample Acid 0.1N HCl (Stable) Sample->Acid Base 0.1N NaOH (Ring Opening!) Sample->Base Oxidation 3% H2O2 Sample->Oxidation Analysis HPLC Analysis (Method B) Acid->Analysis Base->Analysis Expect Nitrile Degradant Oxidation->Analysis Result Check Peak Purity (PDA/MS) Analysis->Result

Caption: Workflow for validating method specificity via forced degradation, highlighting base sensitivity.

References

  • BenchChem. (2025).[7][8] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • Advanced Materials Technology. (2023). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes.[9] LCGC International. Retrieved from

  • Hamilton Company. Separation of Basic Drug Compounds (PRP-C18). Knowledge Center. Retrieved from

  • United States Pharmacopeia (USP). Sulfamethoxazole and Trimethoprim Tablets Monograph.[10] Retrieved from

Sources

Comparative

Comparative Scaffold Analysis: 3-Aryl-5-Aminoisoxazole vs. 3-Aryl-5-Aminopyrazole

Executive Summary In the design of ATP-competitive kinase inhibitors, the replacement of a 3-aryl-5-aminopyrazole core with its bioisostere, 3-aryl-5-aminoisoxazole , is a classic medicinal chemistry strategy intended to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of ATP-competitive kinase inhibitors, the replacement of a 3-aryl-5-aminopyrazole core with its bioisostere, 3-aryl-5-aminoisoxazole , is a classic medicinal chemistry strategy intended to modulate physicochemical properties (solubility, lipophilicity) and intellectual property (IP) space.

However, this switch is not merely a "carbon-copy" substitution. While both scaffolds present a 5-membered heteroaromatic amine profile, they diverge critically in hydrogen bond capability and metabolic stability . The pyrazole moiety typically acts as a robust, bidentate hinge binder, whereas the isoxazole is chemically fragile (prone to reductive ring opening) and lacks the hydrogen bond donor (HBD) capability of the ring nitrogen.[1]

This guide provides an objective technical comparison to assist researchers in weighing the risks of metabolic liability against the benefits of physicochemical modulation.

Physicochemical & Structural Profile[2][3][4]

The fundamental difference lies in the heteroatoms: Pyrazole contains an acidic ring NH (H-bond donor), while Isoxazole contains an oxygen atom (H-bond acceptor only). This alters the electronic landscape significantly.

Table 1: Comparative Properties
Feature3-Aryl-5-Aminopyrazole3-Aryl-5-AminoisoxazoleImpact on Drug Design
H-Bond Donors (Ring) 1 (Ring NH)0Pyrazole can form bidentate bonds with hinge residues (e.g., Glu/Leu backbone).[2]
H-Bond Acceptors 1 (Ring N)1 (Ring N)Both can accept H-bonds, but isoxazole N is less basic.
Basicity (pKa of

)
~2.5 (Ring), ~4.0 (Amino)~ -3.0 (Ring), Weak (Amino)Pyrazoles are amphoteric; Isoxazoles are very weak bases, affecting solubility in acidic media.[1]
Lipophilicity (cLogP) LowerHigherIsoxazole replacement usually increases lipophilicity (

cLogP ~ +0.5 to +1.0) due to loss of polar NH.
Metabolic Stability High (Oxidative risk only)Low (Reductive risk) Isoxazoles are susceptible to reductive N-O cleavage (see Section 4).

Structural Biology: Kinase Hinge Binding

The most critical functional difference is the binding mode within the ATP-binding pocket of kinases.

  • The Pyrazole Motif: Acts as a "privileged scaffold" because it mimics the adenine ring of ATP. It typically forms a bidentate interaction: the exocyclic amine donates to the hinge backbone carbonyl, and the ring nitrogen (N2) accepts from the hinge backbone amide (or vice versa depending on tautomer).

  • The Isoxazole Motif: Lacks the ring NH donor. It often requires a structural water molecule to bridge the interaction or must rely on a single point of contact (monodentate), potentially reducing potency or residence time.[1]

Diagram 1: Hinge Binding Modes

BindingModes cluster_kinase Kinase Hinge Region (Backbone) cluster_pyrazole Pyrazole Scaffold cluster_isoxazole Isoxazole Scaffold Glu Glu/Leu (C=O) Leu Leu/Met (NH) Pyr_NH Ring -NH Leu->Pyr_NH H-Bond Acceptor Iso_O Ring -O- Leu->Iso_O No Interaction Water H2O Bridge Leu->Water H-Bond Pyr_NH2 Exocyclic -NH2 Pyr_NH2->Glu H-Bond Donor Iso_NH2 Exocyclic -NH2 Iso_NH2->Glu H-Bond Donor Water->Iso_O Mediated

Caption: Pyrazoles typically form direct bidentate interactions (green arrows), while isoxazoles often lose the second interaction or require water mediation due to the lack of a ring hydrogen donor.

Metabolic Liability: The Isoxazole Ring Opening[6]

The "Achilles' heel" of the isoxazole scaffold is the N-O bond. Unlike the N-N bond in pyrazoles, the N-O bond is susceptible to reductive cleavage by cytosolic reductases, aldehyde oxidase, and certain CYP450 isoforms.[1]

Consequence: Ring opening generates a


-amino enone or nitrile. These open-chain metabolites are often highly reactive Michael acceptors, capable of covalent modification of off-target proteins, leading to idiosyncratic toxicity (a known issue with isoxazole-containing drugs like Leflunomide, where ring opening is actually the prodrug activation mechanism).
Diagram 2: Metabolic Degradation Pathway[1]

Metabolism Isoxazole 3-Aryl-5-Aminoisoxazole (Parent Drug) Imine Imine Intermediate (Unstable) Isoxazole->Imine N-O Cleavage Enzyme CYP450 / Reductase (2e- Reduction) Enzyme->Isoxazole Metabolite Beta-Keto Nitrile/Amide (Ring Open) Imine->Metabolite Hydrolysis Toxicity Reactive Michael Acceptor (Covalent Binding) Metabolite->Toxicity Off-Target Reactivity

Caption: The reductive metabolism of isoxazoles leads to ring opening, forming reactive metabolites that pose toxicity risks not present in the pyrazole analog.

Synthetic Pathways & Regioselectivity[4][7]

Synthesizing these cores requires a divergent strategy from a common precursor:


-ketonitriles  (e.g., benzoylacetonitrile).
  • Pyrazole Synthesis: Robust. Reaction with hydrazine hydrate.

  • Isoxazole Synthesis: Challenging Regiochemistry. Reaction with hydroxylamine (

    
    ) can yield either the 3-amino or 5-amino isomer depending on pH.
    
    • Basic Conditions (pH > 10): Favors kinetic attack on the nitrile, leading to 5-amino-3-aryl isoxazole (Target).

    • Acidic/Neutral Conditions: Favors attack on the ketone, leading to 3-amino-5-aryl isoxazole (Isomer).

Diagram 3: Divergent Synthesis[1]

Synthesis cluster_pyr Route A: Pyrazole cluster_iso Route B: Isoxazole Precursor Beta-Keto Nitrile (Ph-CO-CH2-CN) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Precursor->Hydrazine Hydroxylamine Hydroxylamine (NH2OH) Precursor->Hydroxylamine Pyrazole 3-Aryl-5-Aminopyrazole (High Yield) Hydrazine->Pyrazole Base Basic pH (NaOH/NaOEt) REQUIRED Hydroxylamine->Base Isoxazole 3-Aryl-5-Aminoisoxazole (Target) Base->Isoxazole Major Product Isomer 5-Aryl-3-Aminoisoxazole (Impurity) Base->Isomer Minor (pH dependent)

Caption: Synthesis diverges at the reagent step. pH control is critical in Route B to ensure the amino group ends up at position 5.

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-5-Aminopyrazole

Objective: Synthesis of the stable hinge-binder control.

  • Reagents: Benzoylacetonitrile (10 mmol), Hydrazine monohydrate (12 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve benzoylacetonitrile in ethanol.

    • Add hydrazine monohydrate dropwise at room temperature (exothermic).

    • Reflux the mixture for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Cool to room temperature. The product often precipitates.

    • Concentrate under vacuum if necessary, then recrystallize from Ethanol/Water.[1]

  • Validation:

    • 1H NMR (DMSO-d6):

      
       ~12.0 (br s, 1H, Ring NH), 7.7-7.3 (m, 5H, Ar-H), 5.8 (s, 1H, C4-H), 4.5-5.0 (br s, 2H, NH2).[1]
      
Protocol B: Regioselective Synthesis of 3-Phenyl-5-Aminoisoxazole

Objective: Synthesis of the bioisostere with strict regiocontrol. Critical Note: Without strong base, the reaction favors the 3-amino-5-phenyl isomer.

  • Reagents: Benzoylacetonitrile (10 mmol), Hydroxylamine hydrochloride (11 mmol), Sodium Hydroxide (25 mmol), Water/Ethanol (1:1).[1]

  • Procedure:

    • Dissolve Hydroxylamine HCl in water (5 mL).

    • Dissolve NaOH in water (5 mL) and add to the hydroxylamine solution (ensure pH > 10).

    • Add Benzoylacetonitrile dissolved in Ethanol (10 mL) slowly to the basic hydroxylamine mixture.

    • Heat to reflux for 6–8 hours.

    • Cool and neutralize with dilute HCl to pH 7. The product precipitates.

    • Filter and recrystallize from Ethanol.

  • Validation:

    • 1H NMR (DMSO-d6):

      
       7.8-7.4 (m, 5H, Ar-H), 6.6 (br s, 2H, NH2), 5.4 (s, 1H, C4-H).[1]
      
    • Differentiation: The C4-H proton of the 5-amino isomer (target) typically appears upfield (~5.4 ppm) compared to the 3-amino isomer (~6.0 ppm).

References

  • El-Emary, T. I. (2007).[3] Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.[3] Journal of the Chinese Chemical Society, 54(2), 507-518.[1] Link

  • Kallman, N. J., et al. (2016).[1][2][4][5] Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48, 3537-3543.[1][4] Link

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1] (Reference for pKa trends). Link

  • Fray, M. J., et al. (2005).[1] Structure-Activity Relationships of Pyrazole and Isoxazole Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for scaffold utility).

  • BenchChem Technical Support. (2025). Differentiating 3-Aminoisoxazole and 5-Aminoisoxazole: A Comparative Guide. Link

Sources

Validation

A Researcher's Comparative Guide to the Structural Validation of 3,5-Disubstituted Isoxazoles

In the landscape of medicinal chemistry and drug development, the isoxazole scaffold is a cornerstone, recognized for its presence in numerous therapeutic agents and its versatile role as a pharmacophore.[1][2][3] The pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the isoxazole scaffold is a cornerstone, recognized for its presence in numerous therapeutic agents and its versatile role as a pharmacophore.[1][2][3] The precise arrangement of substituents at the 3- and 5-positions of the isoxazole ring is critical, as even minor structural variations can profoundly impact biological activity. Consequently, unambiguous structural validation is not merely a procedural step but a fundamental requirement for advancing research and ensuring the integrity of structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of 3,5-disubstituted isoxazoles. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers toward the most efficient and definitive validation workflow.

The Analytical Arsenal: A Comparative Overview

Technique Information Provided Strengths Limitations When to Use
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry.Provides detailed structural framework in solution. Non-destructive.Isomer differentiation can be challenging without 2D NMR. Requires soluble sample.Always. The first and most crucial step for initial structure determination and confirmation.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires minimal sample. Confirms molecular formula.Provides limited connectivity information. Isomers often have identical masses.Always. Essential for confirming molecular weight and formula.
X-ray Crystallography Absolute 3D molecular structure in the solid state.[4][5]The "gold standard" for unambiguous structure determination.[4]Requires a high-quality single crystal, which can be difficult to obtain.[6]Definitive Proof. When absolute certainty of isomer structure is required or when NMR data is ambiguous.
FTIR Spectroscopy Presence of functional groups and characteristic bond vibrations.Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton.Supportive Role. Quick check for expected functional groups and isoxazole ring integrity.

Deep Dive into Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR is the most powerful technique for determining the detailed molecular structure of isoxazoles in solution. A combination of 1D (¹H, ¹³C) and 2D experiments provides a comprehensive map of the molecule's connectivity.

The Power of the C4-Proton: A key diagnostic signal in the ¹H NMR spectrum of 3,5-disubstituted isoxazoles is the singlet corresponding to the proton at the C4 position.[7] Its chemical shift is highly sensitive to the electronic nature of the substituents at positions 3 and 5.

  • Observation: The C4-H typically appears as a sharp singlet in the range of δ 6.0-7.0 ppm.[7][8]

  • Causality: Electron-donating groups at the C5 position will shift the C4-H signal upfield (to a lower δ value), while electron-withdrawing groups will shift it downfield.[7] This electronic effect provides a crucial "fingerprint" that can help distinguish between isomers.[7][9] For example, in comparing 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole, the isomer with the electron-donating methyl group at C5 would be expected to show an upfield shift for the C4-H proton compared to its counterpart.[7]

2D NMR for Unambiguous Connectivity: While ¹H NMR provides initial clues, 2D NMR experiments are essential for irrefutably connecting the dots.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to, confirming the C4-H to C4 correlation.[10][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning substituents. It reveals correlations between protons and carbons over two to three bonds.[10][12][13] By observing the long-range coupling from the protons on the substituent at C3 to the C3 and C4 carbons of the isoxazole ring (and similarly for the C5 substituent), one can definitively establish the substitution pattern.[13]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isoxazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shift, multiplicity (e.g., singlet, doublet), and integration of all signals. Pay close attention to the singlet in the δ 6.0-7.0 ppm region.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical chemical shifts for the isoxazole ring carbons are C3 (~160-163 ppm), C4 (~95-105 ppm), and C5 (~170-173 ppm).[8]

  • 2D NMR Acquisition (HSQC & HMBC):

    • Run a standard HSQC experiment to confirm ¹JCH correlations.

    • Run a standard HMBC experiment. Optimize the long-range coupling delay (typically for a coupling constant of 8-10 Hz) to observe two- and three-bond correlations.[14]

  • Data Analysis: Use the HMBC spectrum to trace the connectivity from the substituent protons to the isoxazole ring carbons (C3, C4, C5) to confirm the substitution pattern.

Mass Spectrometry (MS): Confirming the Formula

MS provides the molecular weight of the compound and, with high-resolution instruments (HRMS), the elemental composition. This data is vital for confirming that the synthesized molecule has the correct chemical formula.

The fragmentation pattern observed under electron impact (EI) ionization can also offer structural clues. The isoxazole ring is relatively stable, but characteristic fragmentation pathways can emerge. Cleavage of the N-O bond is a common initial step, followed by rearrangements and loss of small neutral molecules. However, distinguishing isomers based solely on fragmentation can be difficult as they often yield similar fragments.[15]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (ESI-HRMS):

    • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Determine the accurate mass of the molecular ion to within 5 ppm.

  • Data Analysis: Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula for the 3,5-disubstituted isoxazole.

Single-Crystal X-ray Crystallography: The Ultimate Arbiter

When NMR data is ambiguous or when absolute, undeniable proof of structure is required for publication or patent filings, X-ray crystallography is the definitive technique.[4][16] It provides a three-dimensional map of the electron density in a single crystal, revealing the precise spatial arrangement of every atom in the molecule.[4][5]

The primary challenge of this method is not the analysis itself, but obtaining a diffraction-quality single crystal.[6] This often requires extensive screening of crystallization conditions.

Experimental Protocol: X-ray Quality Crystal Growth
  • Purification: The compound must be of the highest possible purity. Recrystallize or chromatograph the material until no impurities are detectable by NMR.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[17]

  • Slow Evaporation (Recommended Method):

    • Prepare a nearly saturated solution of the compound in the chosen solvent.

    • Filter the solution through a glass pipette with a cotton plug into a clean, small vial.

    • Cover the vial with a cap, and then pierce the cap with a needle to allow for very slow evaporation.[17]

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[17]

  • Crystal Mounting & Data Collection: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are mounted on a diffractometer for X-ray analysis by a trained crystallographer.[6]

Integrated Validation Workflow

A logical and efficient workflow is crucial for the timely and accurate validation of 3,5-disubstituted isoxazoles. The following diagram illustrates a self-validating system where each step confirms and builds upon the last.

Caption: Integrated workflow for the structural validation of 3,5-disubstituted isoxazoles.

Conclusion

The structural validation of 3,5-disubstituted isoxazoles is a critical process that demands a rigorous, multi-faceted analytical approach. While ¹H and ¹³C NMR provide the foundational data, 2D NMR experiments, particularly HMBC, are indispensable for the unambiguous assignment of substituent positions. High-resolution mass spectrometry serves as an essential checkpoint to confirm elemental composition. In cases of ambiguity or when the highest level of certainty is required, single-crystal X-ray crystallography stands as the ultimate authority. By employing the integrated workflow described, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug discovery and development efforts.

References

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  • Kante, B., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(1), 124-135. [Link]

  • Singh, S., et al. (2007). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Oriental Journal of Chemistry, 23(1), 269-272. [Link]

  • Selva, A., et al. (1979). MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT. Annali di Chimica, 69(1-2), 81-89. [Link]

  • Silveira, C. C., et al. (2000). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 77(10), 1334. [Link]

  • Raj, V., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Chemical Papers, 78(1), 379-397. [Link]

  • Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 813. [Link]

  • Yuzuri, T., et al. (2001). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. HETEROCYCLES, 55(8), 1461-1469. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 14, 2026, from [Link]

  • Supporting Information for an academic article. (n.d.). Analytical data for compounds 2,3,4,5. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 14, 2026, from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Isoxazole, 3-methyl-5-phenyl-. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2003). Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. Request PDF. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Bouyahya, A., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Turkish Journal of Chemistry, 46(2), 506-518. [Link]

  • Pace, A., et al. (n.d.). Supporting Information: Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]

  • Venkatesh, A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie, 134(41), e202208169. [Link]

  • University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands. Journal of Medicinal Chemistry, 64(11), 7479-7503. [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2024). Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. Request PDF. [Link]

  • Wang, Y., et al. (2013). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o250. [Link]

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  • Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Basic and Applied Sciences, 6(3), 25-30. [Link]

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  • da Silva, A. C., et al. (2013). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 24(5), 835-842. [Link]

  • Lucier, B. E. G., et al. (2021). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 21(10), 5676-5691. [Link]

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3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine
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3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine
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